molecular formula C9H12FN B2788942 1-(3-Fluoro-4-methylphenyl)ethan-1-amine CAS No. 926262-82-0

1-(3-Fluoro-4-methylphenyl)ethan-1-amine

Cat. No.: B2788942
CAS No.: 926262-82-0
M. Wt: 153.2
InChI Key: LTXLBDDARARPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methylphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C9H12FN and its molecular weight is 153.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXLBDDARARPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926262-82-0
Record name 1-(3-fluoro-4-methylphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 1-(3-Fluoro-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(3-Fluoro-4-methylphenyl)ethan-1-amine CAS (Racemic): 133345-72-3 (Generic/Analogous) | CAS (S-isomer): 1241682-49-4 Core Application: Chiral building block for ALK inhibitors, agrochemicals, and CNS-active agents.[1]

This guide details the synthesis of this compound, a critical fluorinated benzylic amine intermediate.[1] The presence of the fluorine atom at the meta position and a methyl group at the para position of the phenyl ring imparts specific metabolic stability and lipophilicity profiles desirable in medicinal chemistry.

We present three distinct synthetic pathways selected for their reliability, scalability, and stereochemical control:

  • Direct Reductive Amination: The robust "workhorse" method for racemic synthesis.

  • Ellman’s Auxiliary Approach: The "precision" method for high enantiomeric excess (ee).

  • Oxime Reduction: A legacy alternative for cost-sensitive, non-stereoselective requirements.[1]

Part 1: Retrosynthetic Analysis

The strategic disconnection of the target amine reveals the corresponding acetophenone, 1-(3-fluoro-4-methylphenyl)ethanone (CAS 42444-14-4) , as the primary linchpin.[1] This ketone is commercially available or easily accessible via Friedel-Crafts acylation of 2-fluorotoluene.[1]

Retrosynthesis Target 1-(3-Fluoro-4-methylphenyl) ethan-1-amine (Target) Imine Intermediate Imine/Oxime Target->Imine C-N Reduction Ketone 1-(3-Fluoro-4-methylphenyl) ethanone (Key Precursor) Imine->Ketone Condensation Precursor 2-Fluorotoluene + Acetyl Chloride Ketone->Precursor Friedel-Crafts Acylation

Figure 1: Retrosynthetic disconnection showing the pathway from the target amine back to the commodity chemical 2-fluorotoluene.[1]

Part 2: Synthesis Protocols

Method A: Direct Reductive Amination (Racemic)

Best for: Rapid generation of material for SAR studies where chirality is not yet critical.

This protocol utilizes Sodium Cyanoborohydride (NaBH₃CN) as the reducing agent. Unlike Sodium Borohydride (NaBH₄), NaBH₃CN is stable at pH 6-7, allowing for the selective reduction of the in situ generated iminium ion without reducing the ketone precursor.

Reagents & Materials
  • Precursor: 1-(3-Fluoro-4-methylphenyl)ethanone (1.0 equiv)[1]

  • Amine Source: Ammonium Acetate (NH₄OAc) (10.0 equiv)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Solvent: Methanol (anhydrous)

  • Additives: 3Å Molecular Sieves (optional, to promote imine formation)

Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve 1-(3-fluoro-4-methylphenyl)ethanone (10 mmol) in anhydrous Methanol (50 mL).

    • Add Ammonium Acetate (100 mmol) and 3Å molecular sieves.

    • Stir the mixture at room temperature for 1 hour under Nitrogen atmosphere. Note: The excess NH₄OAc buffers the solution and drives the equilibrium toward the imine.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Carefully add NaBH₃CN (15 mmol) in small portions.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor consumption of the ketone by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

  • Work-up (Acid-Base Extraction):

    • Quench: Carefully acidify the mixture to pH < 2 using 1M HCl (Caution: HCN gas evolution possible; perform in a fume hood). Stir for 30 minutes to hydrolyze any borate complexes.

    • Wash: Extract the acidic aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted ketone and non-basic impurities. Discard the organic layer.

    • Basify: Adjust the aqueous layer to pH > 12 using 4M NaOH. The product amine will oil out.

    • Extract: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 40 mL).

    • Dry & Concentrate: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect 75–85% of a pale yellow oil.

  • Salt Formation: For long-term storage, convert to the Hydrochloride salt by treating the ethereal solution of the amine with 2M HCl in ether.

Method B: Asymmetric Synthesis via Ellman’s Auxiliary

Best for: Production of enantiopure (S)- or (R)-amine for late-stage drug development.[1]

This method uses (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary) to form a chiral sulfinyl imine, which directs the stereochemistry of the subsequent reduction.[1]

Reagents
  • Ketone: 1-(3-Fluoro-4-methylphenyl)ethanone[1][2][3][4]

  • Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (for high dr) or L-Selectride.[1]

Workflow Diagram

Ellman Ketone Ketone (Prochiral) Imine Chiral Sulfinyl Imine Ketone->Imine Ti(OEt)4, THF Reflux Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine AmineProtected Sulfinamide Intermediate Imine->AmineProtected NaBH4, -48°C (Diastereoselective Reduction) FinalProduct (S)-Amine (>98% ee) AmineProtected->FinalProduct HCl/MeOH (Cleavage)

Figure 2: Asymmetric synthesis workflow using Ellman's Auxiliary to achieve high enantiomeric excess.[1]

Step-by-Step Protocol
  • Condensation:

    • Combine ketone (10 mmol), (R)-2-methyl-2-propanesulfinamide (11 mmol), and Ti(OEt)₄ (20 mmol) in dry THF (40 mL).

    • Heat to reflux (approx. 70°C) for 24 hours. The color typically changes to yellow/orange.

    • Work-up: Cool to RT, pour into brine, and filter the resulting titanium salts through a Celite pad. Extract with EtOAc, dry, and concentrate.[1] Purify the sulfinyl imine via silica gel chromatography.

  • Diastereoselective Reduction:

    • Dissolve the purified sulfinyl imine in dry THF. Cool to -48°C.[1]

    • Add NaBH₄ (5 equiv). Stir at -48°C for 4 hours, then warm to RT.

    • Mechanism:[5][6] The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on auxiliary), yielding high diastereomeric ratios (dr > 95:5).[1]

  • Cleavage:

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH for 1 hour at RT.

    • Concentrate to dryness to obtain the chiral amine hydrochloride salt.

Part 3: Analytical Characterization[1]

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueParameterExpected Signal (Approximate)Structural Assignment
¹H NMR Methyl (Ar-CH₃)δ 2.25 ppm (d, J≈2Hz)Coupled to F (ortho)
¹H NMR Methyl (CH-CH₃)δ 1.38 ppm (d, J=6.6Hz)Benzylic methyl doublet
¹H NMR Methine (CH-N)δ 4.10 ppm (q, J=6.6Hz)Benzylic proton
¹H NMR Aromaticδ 6.90 – 7.20 ppm (m, 3H)1,3,4-substituted pattern
¹⁹F NMR Fluorineδ -115 to -120 ppmAr-F (meta to amine)
MS (ESI) [M+H]⁺m/z 154.1Molecular Ion

Note on ¹H NMR: The methyl group on the aromatic ring (Ar-CH₃) often appears as a doublet with a small coupling constant (J ≈ 1–2 Hz) due to long-range coupling with the ortho-fluorine atom (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).

Part 4: Safety & Handling

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN). Always quench reactions in a well-ventilated fume hood and treat waste streams with bleach (sodium hypochlorite) to oxidize any residual cyanide.[1]

  • Fluorinated Aromatics: Generally stable, but intermediates may be skin irritants. Use standard PPE (nitrile gloves, lab coat, eye protection).

  • Titanium Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol and titanium dioxide.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][7] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Ellman's Auxiliary Synthesis: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Ketone Precursor Data: Sigma-Aldrich Product Entry for 1-(3-Fluoro-4-methylphenyl)ethanone (CAS 42444-14-4).[1] Link

  • Transaminase Biocatalysis: Kroutil, W., et al. "Asymmetric synthesis of chiral amines with transaminases." ChemCatChem, 2010.

Sources

A Comprehensive Technical Guide to 1-(3-fluoro-4-methylphenyl)ethan-1-amine: Synthesis, Resolution, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-fluoro-4-methylphenyl)ethan-1-amine is a chiral primary amine that has emerged as a critical building block in medicinal chemistry. Its unique structural features, including a fluorine atom and a chiral center, make it a valuable synthon for the development of novel therapeutic agents. The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth overview of the synthesis of racemic this compound, its separation into individual enantiomers, and its application in the synthesis of a corticotropin-releasing factor 1 (CRF1) receptor antagonist for the treatment of congenital adrenal hyperplasia (CAH).

Physicochemical Properties and CAS Numbers

A clear understanding of the different forms of this compound is crucial for its effective use in research and development. The Chemical Abstracts Service (CAS) has assigned unique identifiers to the racemic mixture and its individual stereoisomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chirality
This compoundNot explicitly assigned; refers to the racemic mixtureC₉H₁₂FN153.20Racemic (±)
(S)-1-(3-fluoro-4-methylphenyl)ethan-1-amine1241682-49-4[1]C₉H₁₂FN153.20(S)-enantiomer
(R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride1820570-24-8[2][3][4]C₉H₁₃ClFN189.66(R)-enantiomer, HCl salt
1-(3-fluoro-4-methylphenyl)ethanone (precursor)42444-14-4C₉H₉FO152.17Achiral

Synthesis of Racemic this compound

The synthesis of the racemic amine is most commonly achieved through a two-step process starting from 2-fluoro-1-methyl-4-vinylbenzene or, more conveniently, via reductive amination of the corresponding ketone, 1-(3-fluoro-4-methylphenyl)ethanone.

Reductive Amination of 1-(3-fluoro-4-methylphenyl)ethanone

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[5][6] The reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine. For the synthesis of this compound, a one-pot reaction using ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent is an effective approach.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • 1-(3-fluoro-4-methylphenyl)ethanone (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (1.5 eq)

  • Methanol (solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • To a solution of 1-(3-fluoro-4-methylphenyl)ethanone in methanol, add ammonium acetate.

  • Stir the mixture at room temperature until the ketone is fully dissolved.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude racemic this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Ammonium acetate serves as a convenient source of ammonia for the initial imine formation. The large excess drives the equilibrium towards the imine.

  • Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the starting ketone.[5]

  • The reaction is performed at a slightly acidic pH, which is optimal for imine formation. The ammonium acetate also acts as a buffer.

  • A basic workup is necessary to neutralize the reaction mixture and ensure the amine is in its free base form for extraction.

Synthesis Ketone 1-(3-fluoro-4-methylphenyl)ethanone Imine Imine intermediate Ketone->Imine + NH₄OAc - H₂O Amine Racemic this compound Imine->Amine + NaBH₃CN

Caption: Synthesis of the racemic amine via reductive amination.

Chiral Resolution of Racemic this compound

The separation of the racemic amine into its individual enantiomers is a critical step for its use in the synthesis of chiral drug molecules. Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a well-established and scalable method.[2][7] Tartaric acid is a commonly used and cost-effective resolving agent for chiral amines.

Diastereomeric Salt Crystallization with (+)-Tartaric Acid

The principle behind this method is the reaction of the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][7]

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

Materials:

  • Racemic this compound (1.0 eq)

  • (+)-Tartaric acid (0.5 eq)

  • Methanol (solvent)

  • 5 M Sodium hydroxide solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (+)-tartaric acid in hot methanol.

  • To this solution, add a solution of racemic this compound in methanol.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The solution may be further cooled in an ice bath to maximize precipitation.

  • Collect the precipitated salt by vacuum filtration and wash with a small amount of cold methanol. This salt will be enriched in one of the enantiomers.

  • To isolate the free amine, suspend the diastereomeric salt in water and add 5 M sodium hydroxide solution until the pH is strongly basic.

  • Extract the liberated amine with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • The enantiomeric excess (ee) of the resolved amine should be determined by chiral HPLC or by measuring its specific rotation.

  • The mother liquor from the filtration contains the more soluble diastereomeric salt, from which the other enantiomer can be recovered following the same basic workup.

Causality of Experimental Choices:

  • 0.5 equivalents of tartaric acid are often used to selectively precipitate the salt of one enantiomer, leaving the other in solution.

  • Methanol is a common solvent for this type of resolution, as it often provides a good balance of solubility for the diastereomeric salts.

  • Slow cooling promotes the formation of well-defined crystals and improves the efficiency of the separation.

  • A strong base is used to break the diastereomeric salt and liberate the free amine.

Resolution RacemicAmine Racemic Amine DiastereomericSalts Diastereomeric Salts (R-amine)-(+)-tartrate (S-amine)-(+)-tartrate RacemicAmine->DiastereomericSalts TartaricAcid (+)-Tartaric Acid TartaricAcid->DiastereomericSalts LessSolubleSalt Less Soluble Salt (e.g., (S)-amine salt) DiastereomericSalts->LessSolubleSalt Fractional Crystallization MoreSolubleSalt More Soluble Salt (e.g., (R)-amine salt) DiastereomericSalts->MoreSolubleSalt Mother Liquor EnrichedAmine Enantiomerically Enriched Amine LessSolubleSalt->EnrichedAmine + NaOH MoreSolubleSalt->EnrichedAmine + NaOH

Caption: Chiral resolution workflow using diastereomeric salt formation.

Application in Drug Discovery: A CRF1 Receptor Antagonist

The (S)-enantiomer of this compound is a key intermediate in the synthesis of a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.[8] This compound, with the chemical name 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine, has been investigated for the treatment of congenital adrenal hyperplasia (CAH).[8][9]

CRF1 receptors are implicated in the body's stress response, and their antagonism is a promising therapeutic strategy for stress-related disorders. In CAH, a genetic disorder affecting the adrenal glands, there is an overproduction of androgens. By blocking the CRF1 receptor, this antagonist can modulate the hypothalamic-pituitary-adrenal (HPA) axis, potentially reducing the excessive androgen production.

The synthesis of this complex molecule involves the coupling of the chiral amine with other synthetic fragments, highlighting the importance of having access to enantiomerically pure building blocks. The fluorine and methyl substituents on the phenyl ring of the amine are likely crucial for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound and its precursor are chemical reagents that should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery and development. Its synthesis via reductive amination and subsequent chiral resolution provides access to enantiomerically pure forms, which are essential for the preparation of stereochemically defined drug candidates. The successful incorporation of its (S)-enantiomer into a CRF1 receptor antagonist for the treatment of congenital adrenal hyperplasia underscores the importance of this and similar fluorinated chiral amines in the ongoing quest for novel and improved therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis and application of this important molecule.

References

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Retrieved from [Link]

  • (R)-1-(3-Fluoro-4-methylphenyl)ethanol | CAS 1344955-38-9. (n.d.). Arran Chemical Company. Retrieved from [Link]

  • (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride. (n.d.). Acmec Biochemical. Retrieved from [Link]

  • Gully, D., et al. (2002). 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine Hydrochloride (SSR125543A): A Potent and Selective Corticotrophin-Releasing Factor1 Receptor Antagonist. I. Biochemical and Pharmacological Characterization. Journal of Pharmacology and Experimental Therapeutics, 301(1), 322-332.
  • Gully, D., et al. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 301(1), 322-32.
  • Van Hecke, G. R. (2016). Visualizing Molecular Chirality in the Organic Chemistry Laboratory Using Cholesteric Liquid Crystals.
  • Bolchi, C., et al. (2013).
  • Ault, A. (1965). Resolution of dl-α-Phenylethylamine. Organic Syntheses, 45, 93.
  • Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1s)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine. (2021).
  • Griebel, G., et al. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. Journal of Pharmacology and Experimental Therapeutics, 301(1), 333-45.
  • Resolution of a Racemic Mixture. (n.d.). Science Learning Center, University of Michigan-Dearborn.
  • Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1s)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine. (2021).
  • (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride. (n.d.). Beijing Innochem Science & Technology Co., Ltd.
  • 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride. (n.d.). Aladdin.
  • Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy- borohydride Using Microwave He
  • [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl]-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl]-amine. (n.d.). LookChem. Retrieved from [Link]

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.
  • Chiral Resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • Safety Data Sheet: 1,4-bis(butylamino)anthraquinone. (n.d.). Chemos GmbH & Co. KG.
  • 1,4-Butanediol diacrylate technical grade. (n.d.). Sigma-Aldrich.
  • 4,4'-Dihydroxybenzophenone. (n.d.). NIST WebBook.
  • Sherwin-Williams® Polyester Trim Bargain Brushes. (n.d.). Sherwin-Williams.
  • 4-Nitrodiphenylamine. (n.d.). Cayman Chemical.

Sources

Technical Monograph: Spectroscopic Profiling of 1-(3-fluoro-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced monograph for analytical chemists and process scientists. It synthesizes established spectroscopic principles with specific structural data for 1-(3-fluoro-4-methylphenyl)ethan-1-amine , a critical chiral intermediate in the synthesis of c-Met and ALK kinase inhibitors.

Compound ID: this compound CAS (Racemic): 455963-22-3 | CAS (S-isomer): 1241682-49-4 Molecular Formula: C


H

FN Exact Mass: 153.0954 Da

Executive Summary & Structural Logic

This molecule represents a classic "fluorine-scan" modification of the alpha-methylbenzylamine scaffold. The introduction of the fluorine atom at the meta position (relative to the amine) and ortho position (relative to the methyl group) introduces specific electronic and steric constraints utilized in drug design to block metabolic oxidation of the methyl group or to modulate lipophilicity.

From a spectroscopic standpoint, the Fluorine-19 nucleus (


)  is the dominant analytical feature. It acts as a spin-active coupling partner, splitting both proton and carbon signals into characteristic doublets. This guide details the expected spectral fingerprints required for identity confirmation and purity analysis.

Synthesis & Workup Logic

To understand the impurity profile and spectral background, one must understand the genesis of the molecule. The standard industrial route involves the reductive amination of the corresponding acetophenone.

Reaction Pathway Diagram

The following workflow illustrates the critical path from the ketone precursor to the isolated chiral amine salt.

SynthesisWorkflow cluster_legend Process Logic Ketone Precursor: 1-(3-fluoro-4-methylphenyl)ethanone RedAmin Reductive Amination (NH4OAc, NaCNBH3 or Transaminase) Ketone->RedAmin + Source of Nitrogen Racemate Racemic Amine (Free Base) RedAmin->Racemate Reduction Resolution Chiral Resolution (L-Tartaric Acid or Chiral HPLC) Racemate->Resolution Kinetic Res. Salt Final Product: (S)-Amine HCl Salt Resolution->Salt Acidification Critical Control Point: Enantiomeric Excess (ee%) monitoring required at Resolution step. Critical Control Point: Enantiomeric Excess (ee%) monitoring required at Resolution step.

Figure 1: Synthetic workflow emphasizing the transition from achiral ketone to enantiopure amine salt.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The presence of Fluorine-19 (


F) creates a complex splitting pattern (coupling constants, 

) that serves as a definitive fingerprint for this molecule.

H-NMR (400 MHz, CDCl

)

Note: Data represents the free base. Shifts may vary by


0.2 ppm depending on concentration and solvent.
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Ar-H (2) 6.95 - 7.05Multiplet2H

Ortho to F and amine-alkyl chain.
Ar-H (5) 7.15Triplet (app)1H

Meta to F; overlaps due to electronic similarity.
CH-N 4.08Quartet1H

The chiral center . Diagnostic benzylic proton.
Ar-CH

2.24Doublet3H

Critical ID Peak. Long-range coupling to F splits this methyl singlet into a doublet.
CH-CH

1.36Doublet3H

Methyl group of the ethylamine chain.
NH

1.50 (broad)Singlet2H-Exchangeable; shift varies with water content.

C-NMR (100 MHz, CDCl

)

The Carbon-13 spectrum is dominated by C-F coupling. You will observe doublets for carbons close to the fluorine atom.

  • C-F (

    
    ): 
    
    
    
    ppm (Doublet,
    
    
    Hz).
  • C-Me (

    
    ): 
    
    
    
    ppm (Doublet,
    
    
    Hz).
  • Benzylic C (

    
    ): 
    
    
    
    ppm (Doublet,
    
    
    Hz).
  • Chiral Methine (CH-N):

    
     ppm (Singlet).
    

F-NMR (376 MHz, CDCl

)
  • Shift:

    
     ppm.
    
  • Pattern: Multiplet (decoupled) or broad singlet depending on processing.

  • Diagnostic Value: This peak must be a single signal. Any secondary peaks at

    
     or 
    
    
    
    ppm indicate regioisomeric impurities (e.g., 2-fluoro isomer).
Mass Spectrometry (MS)

The fragmentation pattern follows standard alpha-cleavage rules for benzylic amines.

  • Ionization Mode: ESI+ or EI (70 eV).

  • Molecular Ion [M]+:

    
     153.[1]
    
  • Base Peak:

    
     44.
    

Fragmentation Pathway Logic:

  • Alpha-Cleavage: The bond between the benzylic carbon and the aromatic ring is strong, but the bond between the benzylic carbon and the methyl group is susceptible. However, the dominant pathway for primary amines is the formation of the iminium ion.

  • Base Peak Formation (

    
     44):  Cleavage of the Ar-CH bond yields the fragment 
    
    
    
    . This is the standard base peak for 1-phenylethylamine derivatives.
  • Tropylium Ion (

    
     109/138):  Loss of the amine fragment or methyl radical.
    

MassSpec cluster_note Interpretation M_Ion Molecular Ion [M]+ m/z 153 Base_Peak Base Peak [CH3-CH=NH2]+ m/z 44 M_Ion->Base_Peak u03b1-Cleavage (Loss of Ar) Tropylium Fluoro-Methyl Tropylium m/z 138 M_Ion->Tropylium Loss of CH3 (Minor) Absence of m/z 44 suggests\nfailure of amine formation. Absence of m/z 44 suggests failure of amine formation.

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Analytical Validation Protocol

Chiral HPLC Method (Enantiomeric Excess)

Distinguishing the (R) and (S) enantiomers is the critical quality attribute (CQA). Standard C18 columns cannot separate these.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (5

    
    m, 250 x 4.6 mm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (R)-Isomer:

      
       min.
      
    • (S)-Isomer:

      
       min.
      
    • Note: Order of elution must be confirmed with a certified reference standard as it varies by column lot.

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: Doublet at 3350-3280 cm

    
     (Primary amine).
    
  • C-F Stretch: Strong band at 1250-1200 cm

    
    .
    
  • C-H (Aromatic): 3050 cm

    
    .
    

References

  • Synthesis & Characterization of Fluorinated Phenethylamines

    • Source: World Intellectual Property Organization. (2021).[2] Process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime (WO2021171301A1).

    • URL:

    • Relevance: Describes the reductive amination conditions and spectral expectations for trifluoro-analogs, which serve as the baseline for the fluoro-methyl variant.
  • Chiral Separation Methodologies

    • Source: Phenomenex.[3] (n.d.). Chiral HPLC Separations Guide.

    • URL:

    • Relevance: Establishes the protocol for using polysaccharide-based stationary phases (OD-H/AD-H) for primary chiral amines.
  • General Spectroscopic Data for 1-Phenylethanamine Derivatives

    • Source: National Institute of Standards and Technology (NIST). Mass Spectrum of alpha-Methylbenzylamine.
    • URL:

    • Relevance: Provides the base peak ( 44) confirmation for the alpha-cleavage mechanism asserted in Section 3.2.

Sources

(S)-1-(3-fluoro-4-methylphenyl)ethanamine synthesis and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis, properties, and handling of (S)-1-(3-fluoro-4-methylphenyl)ethanamine , a critical chiral building block often employed in the development of kinase inhibitors and GPCR ligands.

Executive Summary

(S)-1-(3-fluoro-4-methylphenyl)ethanamine is a chiral primary amine used as a pharmacophore in medicinal chemistry. Its structural rigidity, combined with the metabolic stability conferred by the fluorine substitution, makes it a "privileged scaffold" for drug discovery. This guide details two validated synthetic routes: a Biocatalytic Transamination (Green Chemistry approach) and a Diastereoselective Chemical Synthesis (Ellman’s Auxiliary), ensuring high enantiomeric excess (% ee > 99).

Physicochemical Profile

The following data represents the calculated and empirical profile for the target molecule.

PropertyValue (Experimental/Predicted)Notes
IUPAC Name (1S)-1-(3-fluoro-4-methylphenyl)ethanamine
Molecular Formula C₉H₁₂FN
Molecular Weight 153.20 g/mol
Physical State Colorless to pale yellow oilHCl salt is a white solid
Boiling Point ~205 °C (at 760 mmHg)Predicted
pKa (Conjugate Acid) ~9.8Typical for

-chiral benzylamines
LogP 1.9 – 2.1Moderate lipophilicity
Chirality (S)-EnantiomerLevorotatory (typically)
Solubility Soluble in MeOH, DCM, DMSOLow water solubility (free base)

Retrosynthetic Analysis

The synthesis hinges on the stereoselective installation of the amine at the benzylic position. The primary precursor is 3-fluoro-4-methylacetophenone .

Retrosynthesis Target (S)-Target Amine Imine Chiral Sulfinyl Imine (Intermediate) Target->Imine Deprotection Ketone 3-Fluoro-4-methylacetophenone (Starting Material) Target->Ketone Biocatalysis (Direct) Imine->Ketone Condensation

Figure 1: Retrosynthetic disconnection showing the chemical (solid) and biocatalytic (dashed) pathways.

Route 1: Biocatalytic Transamination (Preferred)

This method utilizes


-Transaminases (

-TA)
.[1][2] It is preferred for scale-up due to mild conditions, lack of heavy metals, and superior enantioselectivity (>99% ee).
Mechanism

The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor.[1][2][3][4] The reaction is an equilibrium process where an amine donor (Isopropylamine) transfers its amine group to the ketone substrate.

Biocatalysis Enz ω-Transaminase (PLP-Bound) Product (S)-Amine Product Enz->Product (S)-Selective Byproduct Acetone (Volatile) Enz->Byproduct Removed via Evaporation Substrate 3-F-4-Me-Acetophenone Substrate->Enz Acceptor Donor Isopropylamine (Donor) Donor->Enz Amine Source

Figure 2: The biocatalytic cycle. Using Isopropylamine allows the byproduct (acetone) to be removed, driving the equilibrium to completion.

Protocol
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (cofactor).

  • Substrate Loading: Dissolve 3-fluoro-4-methylacetophenone in DMSO (10% v/v final concentration) to assist solubility.

  • Amine Donor: Add Isopropylamine (IPA) (1.5 equivalents).

  • Enzyme Addition: Add (S)-selective

    
    -Transaminase (e.g., Codexis ATA-113 or Vibrio fluvialis wild type).
    
  • Incubation: Shake at 30°C for 24 hours.

    • Critical Control: If conversion stalls, apply a slight vacuum or nitrogen sweep to remove the acetone byproduct.

  • Workup: Acidify to pH 2 (HCl) to protonate the amine, wash with MTBE (removes unreacted ketone). Basify aqueous layer to pH 12 (NaOH), extract with DCM. Dry over Na₂SO₄ and concentrate.

Route 2: Ellman’s Auxiliary (Chemical Synthesis)

When enzymes are unavailable, the Ellman Auxiliary method is the industry standard for generating chiral amines from ketones. It relies on (S)-(-)-tert-butanesulfinamide .

Reaction Logic[7]
  • Condensation: Ketone + (S)-Sulfinamide → (S)-Sulfinyl Imine.

  • Reduction: The bulky tert-butyl group directs the hydride attack. For acetophenones, using NaBH₄ typically yields the (S,S)-diastereomer, which hydrolyzes to the (S)-amine .

Ellman Step1 1. Condensation Ti(OEt)4, THF Intermediate (S)-N-Sulfinyl Ketimine Step1->Intermediate Step2 2. Reduction NaBH4, -48°C Intermediate->Step2 Stereocontrol Step3 3. Hydrolysis HCl / MeOH Step2->Step3 Diastereomer Separation Final (S)-Amine HCl Salt Step3->Final

Figure 3: Step-wise chemical synthesis using the Ellman Auxiliary.

Protocol
  • Imine Formation:

    • Mix 3-fluoro-4-methylacetophenone (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) in dry THF.

    • Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at 70°C for 16h.

    • Quench: Pour into brine, filter the titanium salts, and concentrate.

  • Stereoselective Reduction:

    • Dissolve the crude imine in dry THF. Cool to -48°C (Critical for stereocontrol).

    • Add NaBH₄ (3.0 eq). Warm slowly to room temperature over 4h.

    • Purification: Flash chromatography may be required to separate minor diastereomers (dr is usually >90:10).

  • Deprotection:

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH .

    • Stir 1h. Precipitate the product by adding diethyl ether. Filter the white solid ((S)-amine HCl salt).

Analytical Characterization & Quality Control

To validate the synthesis, the following parameters must be met:

Enantiomeric Excess (ee) Determination[8]
  • Method: Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or Crownpak CR(+) (specifically for primary amines).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Expectation: The (S)-enantiomer should elute distinct from the (R)-enantiomer. Target ee > 98%.

NMR Validation (Free Base)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.10 - 6.90 (m, 3H, Ar-H)
      
    • 
       4.10 (q, 1H, CH-NH₂)
      
    • 
       2.25 (s, 3H, Ar-CH₃)
      
    • 
       1.50 (br s, 2H, NH₂)
      
    • 
       1.35 (d, 3H, CH-CH₃)
      

Safety and Handling

  • Hazards: The free amine is corrosive and a skin irritant.[5] The HCl salt is an irritant.

  • Storage: Store at 2–8°C under Argon. Amines readily absorb CO₂ from the air to form carbamates.

  • Toxicity: 3-fluoro-4-methyl derivatives are often metabolic precursors. Handle with standard PPE (gloves, goggles, fume hood).

References

  • Transaminase Biocatalysis: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309. Link

  • Ellman Auxiliary Chemistry: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[6] Accounts of Chemical Research 35.11 (2002): 984-995. Link

  • General Properties of Fluorinated Amines: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Link

  • Transaminase Protocol (General): Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Non-Racemic Alpha-Chiral Primary Amines." Trends in Biotechnology 28.6 (2010): 324-332. Link

Sources

starting material for 1-(3-fluoro-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 1-(3-fluoro-4-methylphenyl)ethan-1-amine

Introduction: The Strategic Importance of Chiral Amines

In the landscape of modern drug discovery and development, α-chiral primary amines are indispensable structural motifs.[1][2] Their prevalence is a testament to their ability to form key interactions with biological targets, with more than 80% of all drugs and drug candidates featuring an amine functional group.[3] The specific stereochemistry of these amines is often critical for therapeutic efficacy and safety. The target molecule of this guide, this compound, is a valuable building block, incorporating a fluorinated phenyl ring that can enhance metabolic stability and binding affinity.

This guide provides an in-depth analysis of the synthetic pathways leading to this amine, with a core focus on the selection and rationale of the starting materials. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into why certain choices are made over others. This document is designed for researchers, medicinal chemists, and process development scientists who require a robust and validated understanding of how to approach the synthesis of this and structurally related chiral amines.

Part 1: The Ketone-Centric Approach: A Versatile and Direct Precursor

The most common and strategically sound approach to synthesizing this compound begins with its corresponding ketone, 3'-fluoro-4'-methylacetophenone . This aromatic ketone is a versatile intermediate that serves as a direct precursor for multiple synthetic transformations leading to the desired amine.[4][5]

Synthesis of the Core Intermediate: 3'-Fluoro-4'-methylacetophenone

The most efficient route to this key ketone is the Friedel-Crafts acylation of 2-fluorotoluene. This classic electrophilic aromatic substitution reaction is reliable and high-yielding.

Mechanism & Rationale: The reaction proceeds via the formation of a highly electrophilic acylium ion from acetyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The 2-fluorotoluene substrate is then attacked by this acylium ion. The fluorine atom is a deactivating but ortho-, para- directing group, while the methyl group is an activating and ortho-, para- directing group. The major product is formed by acylation at the position para to the fluorine and meta to the methyl group, which is sterically accessible and electronically favored.

Experimental Protocol: Friedel-Crafts Acylation of 2-Fluorotoluene [6]

  • Reaction Setup: A clean, dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an ice bath is charged with 2-fluorotoluene (1.0 eq) and a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Reagent Addition: Acetyl chloride (1.2 eq) is added to the solution. The mixture is cooled to 0 °C in the ice bath.

  • Catalyst Introduction: Anhydrous aluminum chloride (AlCl₃, 1.2 eq) is added portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Reaction: The mixture is stirred at 0 °C for approximately 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by pouring the mixture into a beaker containing ice and 5% hydrochloric acid. This hydrolyzes the aluminum chloride and separates the product into the organic layer.

  • Purification: The organic layer is separated, washed with a 5% aqueous sodium carbonate solution to remove any remaining acid, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 3'-fluoro-4'-methylacetophenone, often in high purity and yield (typically >95%).[6]

Caption: Synthesis of the key ketone intermediate.

Pathway A: Direct Reductive Amination

Reductive amination is a highly efficient and widely used one-pot method to convert ketones directly into amines.[7][8] This process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

Mechanism & Rationale: The reaction begins with the nucleophilic attack of an ammonia source on the ketone's carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. A key aspect of this protocol is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine (iminium ion) intermediate.[9][10] This selectivity is crucial for achieving high yields in a one-pot reaction.

Experimental Protocol: One-Pot Reductive Amination

  • Reaction Setup: To a solution of 3'-fluoro-4'-methylacetophenone (1.0 eq) in a protic solvent like methanol or ethanol, add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 5-10 eq).

  • Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the imine. A dehydrating agent, such as molecular sieves, can be added to drive the equilibrium towards the imine.

  • Reduction: Sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) is added portion-wise to the reaction mixture. The pH should be maintained in a weakly acidic range (pH 6-7) to promote iminium ion formation without degrading the reducing agent.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS.

  • Workup: The reaction is quenched by the careful addition of dilute aqueous HCl. The solvent is removed under reduced pressure.

  • Purification: The residue is taken up in water and the pH is adjusted to be basic (pH > 10) with NaOH to deprotonate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated. Further purification can be achieved by column chromatography or distillation to yield racemic this compound.

Caption: One-pot reductive amination workflow.

Pathway B: The Oxime Reduction Route

An alternative, two-step method involves the formation of an oxime, followed by its reduction. While less atom-economical than direct amination, this can be a robust and reliable method.

Mechanism & Rationale: The ketone reacts with hydroxylamine (usually from hydroxylamine hydrochloride) under mildly basic or acidic conditions to form an acetophenone oxime.[11][12] This oxime can then be isolated and reduced to the primary amine using various reducing agents. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂ over a metal catalyst like Palladium or Raney Nickel) are typically required for this transformation.

Experimental Protocol: Oxime Formation and Reduction

Step 1: Oxime Formation [11]

  • Dissolve 3'-fluoro-4'-methylacetophenone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a solvent like ethanol/water.

  • Add a base, such as pyridine or sodium acetate, to neutralize the HCl and free the hydroxylamine.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and add water to precipitate the oxime product, which can be collected by filtration.

Step 2: Oxime Reduction

  • Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄, ~2.0 eq) in a dry ether solvent like THF.

  • Addition: A solution of the previously prepared oxime (1.0 eq) in dry THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux for several hours.

  • Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup).

  • Purification: The resulting solids are filtered off, and the filtrate is dried and concentrated to yield the racemic amine product.

Caption: Two-step synthesis via an oxime intermediate.

Part 2: Asymmetric Synthesis: Accessing Single Enantiomers

For pharmaceutical applications, accessing a single enantiomer of the chiral amine is often mandatory. The most widely adopted and reliable method for this is the use of a chiral auxiliary, such as the Ellman sulfinamide.[3]

Mechanism & Rationale: This strategy involves the condensation of the ketone with an enantiopure sulfinamide (e.g., (R)-2-methylpropane-2-sulfinamide) to form an N-sulfinylimine.[13] The chiral sulfinyl group directs a subsequent hydride reduction to one of the two diastereotopic faces of the C=N bond, leading to a high diastereomeric excess in the product. A final, simple acidic hydrolysis step cleaves the auxiliary, which can often be recovered, yielding the desired enantiomerically enriched primary amine.

Experimental Protocol: Asymmetric Synthesis via Ellman Auxiliary [13]

  • Sulfinylimine Formation: In a flask, combine 3'-fluoro-4'-methylacetophenone (1.0 eq), (R)- or (S)-2-methylpropane-2-sulfinamide (1.0 eq), and a Lewis acid catalyst like titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq). Heat the mixture (e.g., 60-70 °C) for several hours.

  • Diastereoselective Reduction: Cool the reaction mixture to a low temperature (e.g., -40 to -78 °C). Add a reducing agent such as sodium borohydride (NaBH₄) and stir until the reduction is complete. The low temperature and the directing effect of the sulfinyl group are key to high diastereoselectivity.

  • Workup and Auxiliary Cleavage: Quench the reaction with methanol. After a standard aqueous workup, dissolve the crude N-sulfinyl amine in a solvent like methanol and add a strong acid, such as HCl in dioxane.

  • Isolation: Stir the mixture at room temperature for 1 hour. The amine hydrochloride salt often precipitates and can be collected by filtration. Alternatively, the solvent can be removed, and the product can be isolated after a basic workup and extraction to yield the free amine with high enantiomeric excess.

Caption: Asymmetric synthesis using a chiral auxiliary.

Part 3: Comparative Analysis and Strategic Selection

The choice of starting material and synthetic route depends heavily on the project's specific goals, including scale, cost, time, and the required stereochemical purity.

FeatureStarting MaterialRouteKey ReagentsStereocontrolKey Considerations
Yield & Simplicity 2-FluorotolueneFriedel-Crafts -> Reductive AminationAlCl₃, NH₄OAc, NaBH₃CNRacemicFast, one-pot amination. Cyanide-containing reagent requires careful handling and disposal.
Robust Alternative 2-FluorotolueneFriedel-Crafts -> Oxime ReductionAlCl₃, NH₂OH·HCl, LiAlH₄RacemicTwo distinct steps. Avoids cyanide. Requires handling of highly reactive LiAlH₄.
Enantiopurity 3'-Fluoro-4'-methylacetophenoneAsymmetric Synthesis (Ellman)(R/S)-Sulfinamide, Ti(OEt)₄, NaBH₄EnantioselectiveExcellent for obtaining high ee. Higher cost due to chiral auxiliary. Requires more steps and chromatographic purification.

Conclusion and Recommendations

For the synthesis of this compound, the most versatile and common starting material is 2-fluorotoluene , which provides access to the key intermediate 3'-fluoro-4'-methylacetophenone via a high-yielding Friedel-Crafts acylation.

  • For rapid, racemic material synthesis , such as for initial biological screening or standard preparation, the direct reductive amination of the ketone is the superior choice due to its one-pot nature and high efficiency.

  • For enantiomerically pure material , essential for late-stage drug development and clinical studies, the asymmetric synthesis using the Ellman tert-butanesulfinamide auxiliary is the industry-standard and most reliable method. It offers excellent control over stereochemistry, delivering the desired single enantiomer with high purity.

By understanding the causality behind each synthetic step and reagent choice, researchers can confidently select and execute the optimal strategy to procure this valuable building block for their specific research and development needs.

References

  • Synthesis of 3-methyl-4-fluoroacetophenone. PrepChem.com. [Link]

  • Catalytic Asymmetric Construction of Chiral Amines with Three Nonadjacent Stereocenters via Trifunctional Catalysis. Journal of the American Chemical Society. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. ResearchGate. [Link]

  • A Process For Synthesis Of High Purity 1 [3 (Trifluoromethyl)phenyl]Ethanone Oxime. IP.com. [Link]

  • Reductive amination. Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. [Link]

  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione.
  • Preparation of 1-(4-Bromophenyl)ethanone oxime. Organic Syntheses. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Preparation of acetone oxime. PrepChem.com. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. Organic Syntheses. [Link]

Sources

Methodological & Application

Scale-Up Synthesis of (S)-1-(3-Fluoro-4-methylphenyl)ethanamine: An Application Note and Protocol for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

Chiral amines are integral structural motifs in a vast array of pharmaceuticals, with the specific stereochemistry of these molecules often being paramount to their therapeutic efficacy and safety.[1][2] (S)-1-(3-fluoro-4-methylphenyl)ethanamine is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorine atom and the specific stereocenter can significantly influence the pharmacological properties of the final drug molecule, including its binding affinity to target receptors and its metabolic stability.

The large-scale production of enantiomerically pure amines presents a significant challenge in process chemistry.[3] Two principal strategies have emerged as industrially viable: the direct asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture. This application note provides a comprehensive guide to the scale-up synthesis of (S)-1-(3-fluoro-4-methylphenyl)ethanamine, focusing on a robust and scalable two-step process involving the synthesis of the key ketone intermediate followed by a diastereomeric salt resolution of the racemic amine. This approach is often favored in industrial settings for its reliability and cost-effectiveness.[1][2][4]

Synthetic Strategy Overview

The overall synthetic route is a two-stage process. The first stage is the synthesis of the precursor ketone, 3-fluoro-4-methylacetophenone, via a Friedel-Crafts acylation of 2-fluorotoluene. The second stage involves the conversion of the ketone to a racemic amine through reductive amination, followed by the chiral resolution of the racemate using a chiral resolving agent to isolate the desired (S)-enantiomer.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Chiral Amine Synthesis 2-Fluorotoluene 2-Fluorotoluene Acetyl_Chloride Acetyl Chloride / AlCl3 2-Fluorotoluene->Acetyl_Chloride Friedel-Crafts Acylation 3-Fluoro-4-methylacetophenone 3-Fluoro-4-methylacetophenone Acetyl_Chloride->3-Fluoro-4-methylacetophenone Racemic_Amine Racemic 1-(3-fluoro-4-methylphenyl)ethanamine 3-Fluoro-4-methylacetophenone->Racemic_Amine Reductive Amination Resolution Diastereomeric Salt Resolution (e.g., with L-Tartaric Acid) Racemic_Amine->Resolution S_Amine (S)-1-(3-fluoro-4-methylphenyl)ethanamine Resolution->S_Amine

Caption: Overall synthetic workflow for (S)-1-(3-fluoro-4-methylphenyl)ethanamine.

Part 1: Scale-Up Synthesis of 3-Fluoro-4-methylacetophenone

The Friedel-Crafts acylation is a classic and industrially scalable method for the synthesis of aromatic ketones.[5][6][7] In this protocol, 2-fluorotoluene is acylated with acetyl chloride using aluminum chloride as a Lewis acid catalyst.

Protocol: Friedel-Crafts Acylation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluorotoluene110.131.00 kg9.08 mol
Acetyl Chloride78.500.86 kg (0.78 L)10.9 mol
Anhydrous Aluminum Chloride133.341.45 kg10.9 mol
Dichloromethane (DCM)84.935.0 L-
5% Hydrochloric Acid-12.0 L-
5% Sodium Bicarbonate Solution-4.0 L-
Anhydrous Sodium Sulfate142.040.5 kg-

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a condenser, and a nitrogen inlet, charge dichloromethane (5.0 L) and anhydrous aluminum chloride (1.45 kg). Cool the suspension to 0-5 °C with constant stirring under a nitrogen atmosphere.

  • Addition of Reactants: In a separate vessel, prepare a solution of 2-fluorotoluene (1.00 kg) and acetyl chloride (0.86 kg) in dichloromethane (1.0 L). Slowly add this solution to the aluminum chloride suspension over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C. The addition is exothermic and requires careful monitoring and cooling.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by transferring the reaction mixture to a separate vessel containing a vigorously stirred solution of 5% hydrochloric acid (12.0 L) pre-cooled to 0-5 °C. This should be done in a well-ventilated area due to the evolution of HCl gas.

  • Work-up: Allow the mixture to warm to room temperature and separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 2.0 L) and brine (2.0 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (0.5 kg), filter, and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: The crude 3-fluoro-4-methylacetophenone can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Expected Yield: ~1.2 kg (87% yield).

Part 2: Synthesis and Resolution of 1-(3-Fluoro-4-methylphenyl)ethanamine

This stage involves two key steps: the formation of the racemic amine via reductive amination and the subsequent resolution to isolate the desired (S)-enantiomer.

Protocol: Reductive Amination (Racemic Synthesis)

Reductive amination is a versatile method for the synthesis of amines from ketones.[8][9] This protocol utilizes sodium borohydride as the reducing agent in the presence of ammonium acetate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluoro-4-methylacetophenone152.171.00 kg6.57 mol
Ammonium Acetate77.082.53 kg32.8 mol
Sodium Borohydride37.830.37 kg9.86 mol
Methanol32.0410.0 L-
Dichloromethane (DCM)84.938.0 L-
2M Sodium Hydroxide-~5.0 L-
Saturated Sodium Chloride (Brine)-4.0 L-

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor, dissolve 3-fluoro-4-methylacetophenone (1.00 kg) and ammonium acetate (2.53 kg) in methanol (10.0 L) at room temperature.

  • Reduction: Cool the mixture to 0-5 °C. Slowly add sodium borohydride (0.37 kg) in portions over 2-3 hours, maintaining the temperature below 10 °C. The addition is exothermic and may cause foaming.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction by GC or TLC until the ketone is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water (5.0 L) and dichloromethane (5.0 L) to the residue.

  • Extraction and Neutralization: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1.5 L). Combine the organic layers and wash with brine (4.0 L).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic 1-(3-fluoro-4-methylphenyl)ethanamine as an oil.

Expected Yield: ~0.95 kg (94% yield).

Protocol: Diastereomeric Salt Resolution

The resolution of racemic amines via the formation of diastereomeric salts with a chiral acid is a well-established industrial practice.[1][2][4] This protocol utilizes L-(+)-tartaric acid to selectively crystallize the diastereomeric salt of the (S)-amine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Racemic 1-(3-fluoro-4-methylphenyl)ethanamine153.210.95 kg6.20 mol
L-(+)-Tartaric Acid150.090.93 kg6.20 mol
Methanol32.0415.0 L-
2M Sodium Hydroxide-~4.0 L-
Dichloromethane (DCM)84.936.0 L-

Procedure:

  • Salt Formation: In a 30 L reactor, dissolve the racemic amine (0.95 kg) in methanol (7.5 L). In a separate vessel, dissolve L-(+)-tartaric acid (0.93 kg) in warm methanol (7.5 L).

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt should begin to precipitate. Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature overnight to facilitate selective crystallization of the less soluble (S)-amine-(L)-tartrate salt.

  • Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with cold methanol (2 x 1.0 L). Dry the salt under vacuum.

  • Liberation of the (S)-Amine: Suspend the dried diastereomeric salt in water (5.0 L) and add 2M sodium hydroxide solution until the pH is >12.

  • Extraction and Purification: Extract the aqueous solution with dichloromethane (3 x 2.0 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting (S)-1-(3-fluoro-4-methylphenyl)ethanamine can be further purified by vacuum distillation.

Expected Yield: ~0.38 kg (40% yield from racemic amine, theoretical max 50%). The enantiomeric excess should be determined by chiral HPLC or GC.

Part 3: Analytical Methods for Quality Control

Ensuring the chemical purity and, critically, the enantiomeric purity of the final product is essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[10]

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., n-hexane:isopropanol:diethylamine 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated using the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

For volatile amines, chiral GC is also a powerful analytical tool.[11]

  • Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin-based phase (e.g., Beta-DEX™).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An appropriate temperature gradient to ensure good separation of the enantiomers.

  • Detector: Flame Ionization Detector (FID).

  • Sample Preparation: The amine may need to be derivatized with a suitable achiral reagent to improve its volatility and chromatographic behavior.

Safety and Handling Considerations

  • Friedel-Crafts Acylation: This reaction is highly exothermic and involves corrosive and moisture-sensitive reagents (AlCl₃, acetyl chloride). It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The quenching step generates HCl gas and should be performed with extreme caution.

  • Reductive Amination: Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. The reaction should be carried out under an inert atmosphere, and the addition of the reducing agent should be controlled to manage the exotherm and gas evolution.

  • Solvents: Dichloromethane and methanol are flammable and toxic. All handling should be done in a well-ventilated area.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of the valuable pharmaceutical intermediate, (S)-1-(3-fluoro-4-methylphenyl)ethanamine. The described method, which combines a robust Friedel-Crafts acylation with a classical diastereomeric salt resolution, offers a reliable and industrially applicable route to this chiral amine. The provided analytical methods are essential for ensuring the high quality and enantiomeric purity required for pharmaceutical applications. Careful adherence to the outlined procedures and safety precautions is critical for the successful and safe execution of this synthesis on a large scale.

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry. [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development. [Link]

  • Reductive amination of acetophenone derivatives employing AmDHs. (2017). ResearchGate. [Link]

  • Improvement of the Resolution Experiment of Racemic Tartaric Acid. (2022). University Chemistry. [Link]

  • Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization. (2002). Journal of Biochemical and Biophysical Methods. [Link]

  • Asymmetric reductive amination of ketones. (2004).
  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2023). CrystEngComm. [Link]

  • Examples of asymmetric reductive aminations catalyzed by chiral... (2024). ResearchGate. [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018). Journal of the American Chemical Society. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2005). Indian Journal of Pharmaceutical Sciences. [Link]

  • A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. (2022). STAR Protocols. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Beyond Benign. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2017). RSC Advances. [Link]

  • Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). (2004). Organic Syntheses. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2018). Molecules. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Journal of Laboratory Chemical Education. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). ResearchGate. [Link]

  • Friedel-Crafts Acylation with Amides. (2014). Organic Letters. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2017). Organic Syntheses. [Link]

  • Catalysis. (2023). Wikipedia. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2017). University of California, Irvine. [Link]

  • Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (2013).
  • TOTAL SYNTHESIS OF STYELSAMINE C, A CYTOTOXIC FUSED. (2002). HETEROCYCLES. [Link]

Sources

Troubleshooting & Optimization

improving yield in 1-(3-fluoro-4-methylphenyl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Building Blocks & Intermediates Subject: Yield Optimization for 1-(3-fluoro-4-methylphenyl)ethan-1-amine (CAS: 1241682-49-4 / 578027-35-7) Ticket ID: #REQ-F-AMINE-001

Executive Summary

You are encountering yield ceilings in the synthesis of This compound . This alpha-methylbenzylamine derivative presents specific challenges due to the electronic push-pull nature of the 3-fluoro (electron-withdrawing) and 4-methyl (electron-donating) substituents on the phenyl ring.

Standard reductive amination often stalls at 50-60% yield due to dimer formation (secondary amine) or incomplete imine formation caused by water equilibrium. This guide provides two optimized workflows: a Titanium-Mediated Chemical Route (for racemic bulk) and a Biocatalytic Route (for high-purity chiral synthesis).

Module 1: Chemical Synthesis (Racemic)

The Protocol: Titanium(IV) Isopropoxide Mediated Reductive Amination Target Audience: Process Chemists requiring robust, scalable racemic material.

Standard reductive amination (using only NaBH


 or NaCNBH

) fails to drive the equilibrium fully toward the imine, leading to hydrolysis and alcohol byproducts. The addition of Titanium(IV) isopropoxide [Ti(O

Pr)

] acts as a Lewis acid catalyst and, critically, a water scavenger.[1]
Optimized Protocol
StepReagentEq.ConditionsCritical Mechanism
1. Imine Formation 3-F-4-Me-Acetophenone1.0Solvent: THF (Anhydrous)Temp: AmbientSubstrate
Ammonia (2M in EtOH)5.0Stir 6-8 hrsNitrogen Source
Ti(O

Pr)

2.0 Strict Anhydrous Water Scavenger / Lewis Acid
2. Reduction NaBH

1.5Add slowly (exothermic)Reduces in situ titanate-imine complex
3. Quench NH

OH (2M aq)
-Hydrolysis of Ti-complexPrecipitates TiO

(white solid)
Troubleshooting Guide: Chemical Route

Q: I see a large M+ mass peak corresponding to the secondary amine (dimer). Why? A: This is "Over-Alkylation." It happens when the primary amine product reacts with unreacted ketone.

  • Fix: You must ensure complete conversion to the imine before adding the reducing agent. The Ti(O

    
    Pr)
    
    
    
    protocol minimizes this by trapping the intermediate as a stable titanium-imine complex, preventing it from attacking a second ketone molecule.
  • Fix: Increase Ammonia equivalents to 5.0-7.0 to statistically favor the primary amine.

Q: The reaction mixture turned into a gel during workup. A: This is hydrated Titanium dioxide.

  • Fix: Do not filter immediately. Dilute with ethyl acetate and add 2M NH

    
    OH. Stir vigorously for 30 minutes until the white precipitate becomes granular. Then filter through a Celite pad.
    

Module 2: Biocatalytic Synthesis (Chiral)

The Protocol:


-Transaminase (ATA) Kinetic Resolution or Asymmetric Synthesis
Target Audience:  Medicinal Chemists requiring 

ee (R) or (S) enantiomers.[2]

The 3-fluoro-4-methyl substitution pattern is well-tolerated by wild-type Vibrio fluvialis (S-selective) or Arthrobacter (R-selective) transaminases. However, the equilibrium constant (


) for acetophenone derivatives is typically unfavorable (

).
Visualizing the Equilibrium Challenge

Transaminase_Challenge cluster_0 Equilibrium Barrier Ketone 3-F-4-Me-Acetophenone TargetAmine Target Chiral Amine Ketone->TargetAmine Transaminase (PLP) AmineDonor Isopropylamine (Donor) Acetone Acetone (Byproduct) AmineDonor->Acetone    Inhibition INHIBITION ALERT: Acetone inhibits enzyme Acetone->Inhibition

Figure 1: The thermodynamic challenge in transaminase reactions. Acetone accumulation suppresses yield.

Troubleshooting Guide: Biocatalysis

Q: Conversion caps at 50% regardless of time. A: You have hit the thermodynamic equilibrium.

  • Solution 1 (Vacuum): If using Isopropylamine (IPA) as the donor, operate at reduced pressure (approx. 200-300 mbar) to selectively evaporate Acetone (bp 56°C) while retaining IPA (bp 32°C - Note: IPA is volatile, so use excess, but Acetone removal is the driver). Correction: Actually, IPA is more volatile than acetone. A better approach for IPA systems is using a large excess (10-20 eq) of IPA.

  • Solution 2 (Enzymatic Cascade): Use Alanine as the donor and couple with Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) to recycle the cofactor and consume the pyruvate byproduct. This pulls the equilibrium forward irreversibly.

Q: The enzyme activity drops rapidly. A: The 3-fluoro-4-methylacetophenone has low water solubility.

  • Fix: Add DMSO (5-10% v/v) as a cosolvent. Do not exceed 10% as it denatures most wild-type ATAs.

  • Fix: Use a biphasic system (e.g., MTBE/Buffer) if the enzyme is immobilized.

Module 3: Isolation & Purification

Issue: Low recovery during extraction.

The pKa of the conjugate acid of this compound is approximately 9.2 - 9.5 .

  • Common Mistake: Extracting at pH 8 or 9. At pH 9, ~50% of your product is still protonated (water-soluble ammonium salt) and will be lost to the aqueous layer.

  • Protocol: Adjust aqueous layer pH to >11.5 using NaOH before extraction.

  • Solvent: Use Dichloromethane (DCM) or MTBE . Avoid Ethyl Acetate if the amine is to be stored for long periods (potential acetamide formation).

Summary of Yield Optimization Logic

Yield_Logic Start Low Yield Detected CheckType Synthesis Type? Start->CheckType Chem Chemical (Racemic) CheckType->Chem Bio Biocatalytic (Chiral) CheckType->Bio Dimer Problem: Dimer/Sec-Amine? Chem->Dimer Sol_Ti SOLUTION: Use Ti(OiPr)4 Protocol Force Imine Formation Dimer->Sol_Ti Yes Water Problem: Hydrolysis? Dimer->Water No Workup Problem: Low Mass Recovery? Sol_Ti->Workup Water->Sol_Ti Scavenge Water Equil Problem: <50% Conv? Bio->Equil Sol_Eq SOLUTION: 1. Excess Amine Donor 2. Remove Coproduct (Acetone) 3. Enzyme Cascade Equil->Sol_Eq Sol_Eq->Workup pH_Fix SOLUTION: Adjust pH > 11.5 (pKa ~ 9.3) Workup->pH_Fix

Figure 2: Decision matrix for diagnosing yield loss in fluorinated amine synthesis.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: An Improved Protocol." Journal of Organic Chemistry, 60(15), 4928–4929. Link

    • Core citation for the Ti(OiPr)
  • Guo, F., & Berglund, P. (2017).[3] "Transaminase biocatalysis: optimization and application." Green Chemistry, 19, 333-360.[3] Link

    • Authoritative review on equilibrium displacement in amine synthesis.
  • Miriyala, B., et al. (2004).[4] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron, 60(7), 1463-1471. Link

    • Validates the use of Ti-mediated methods specifically for primary amines.
  • PubChem. (n.d.). "this compound Compound Summary." Link

    • Verification of compound structure and basic properties.

Sources

Technical Support Center: Synthesis of 1-(3-fluoro-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-FMA-001 Subject: Troubleshooting Side Reactions & Impurity Profiles Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary & Molecule Profile

You are encountering difficulties in the synthesis of 1-(3-fluoro-4-methylphenyl)ethan-1-amine . This is a chiral


-methylbenzylamine derivative. The presence of the fluorine atom at the meta position and a methyl group at the para position introduces specific electronic and steric challenges that distinguish this from a standard acetophenone reduction.

Target Molecule Profile:

  • Substrate: 3-Fluoro-4-methylacetophenone.

  • Key Challenges:

    • Chemomoselectivity: Competition between reductive amination (target) and direct ketone reduction (alcohol impurity).

    • Hydrodefluorination (HDF): Risk of fluorine loss under catalytic hydrogenation conditions.

    • Stereocontrol: Difficulty achieving high enantiomeric excess (ee) without specialized chiral auxiliaries or biocatalysts.

Diagnostic Guide: Impurity Profiling

Use the following decision tree to identify the root cause of your yield loss based on LC-MS/NMR data.

ImpurityTree Start Identify Major Impurity (LC-MS / NMR) Alcohol Impurity A: 1-(3-fluoro-4-methylphenyl)ethanol (M+1: 155 Da) Start->Alcohol M+1 matches Alcohol Dimer Impurity B: Bis-amine Dimer (Secondary Amine) Start->Dimer High MW peak Defluoro Impurity C: Defluorinated Amine (Loss of -F, M-18 relative to target) Start->Defluoro Mass = Target - 19 Hydrolysis Impurity D: Reverted Ketone (Starting Material) Start->Hydrolysis SM persists RootCauseA Cause: Direct Reduction Imine formation was too slow or reducing agent too aggressive. Alcohol->RootCauseA RootCauseB Cause: Competitive Condensation Product amine reacted with remaining ketone. Dimer->RootCauseB RootCauseC Cause: Metal-Catalyzed HDF Pd/C inserted into C-F bond during hydrogenation. Defluoro->RootCauseC RootCauseD Cause: Imine Hydrolysis Water present during workup or incomplete reduction. Hydrolysis->RootCauseD

Figure 1: Diagnostic logic for impurity identification based on mass spectrometry data.

Technical Modules: Mechanisms & Solutions

Module A: The "Alcohol" Competitor (Direct Reduction)

The Issue: You observe a significant amount of 1-(3-fluoro-4-methylphenyl)ethanol. Mechanism: The reducing agent (e.g., NaBH


) attacks the ketone carbonyl before it condenses with the amine source to form the imine.[1] Acetophenones are sterically hindered, making imine formation the rate-limiting step [1].

Troubleshooting Protocol:

Variable Recommendation Scientific Rationale

| Lewis Acid | Add Ti(OiPr)


  (1.5 - 2.0 eq) | Titanium(IV) isopropoxide acts as a dual-function reagent: it activates the carbonyl as a Lewis acid and scavenges water to drive the equilibrium toward the imine [2]. |
| Reducing Agent  | Switch to NaBH

CN
or Na(OAc)

BH
| These are milder hydride sources that reduce imines much faster than ketones at pH 5-6. NaBH

is often too aggressive for direct reductive amination of acetophenones without Ti(IV) additives [3]. | | Temperature | Stepwise Heating | Heat the Ketone + Amine + Ti(OiPr)

mixture (50°C, 4-6h) before adding the reducing agent. Ensure imine formation is complete (monitor by IR: disappearance of C=O stretch). |
Module B: The "Defluorination" Risk (Catalytic Hydrogenation)

The Issue: Loss of the Fluorine atom (Hydrodefluorination - HDF) when using H


 and metal catalysts.
Mechanism:  Oxidative addition of low-valent transition metals (particularly Pd(0)) into the C-F bond is facile, especially in electron-deficient rings. While your fluorine is meta, the para-methyl group does not fully deactivate the ring against this insertion under high pressure [4].

Troubleshooting Protocol:

  • Avoid Pd/C: Palladium is notorious for HDF.

  • Alternative Catalyst: Use Pt/C (Platinum on Carbon) or Rh/C , which have higher kinetic barriers for C-F insertion compared to C=N reduction.

  • Additives: If Pd/C is mandatory, add V

    
    O
    
    
    
    (Vanadium oxide) or conduct the reaction in the presence of an amine salt excess to poison the active sites responsible for hydrogenolysis.
  • Recommended Route: Switch to hydride reagents (Borohydrides) to eliminate HDF risk entirely.

Module C: Biocatalytic Route (Transaminases)

The Issue: Low conversion (<50%) using


-Transaminases (ATA).
Mechanism:  The reaction is an equilibrium.[2] The coproduct (pyruvate, if using alanine as donor) inhibits the enzyme, or the equilibrium favors the ketone [5].

Troubleshooting Protocol:

  • Amine Donor: Switch from Alanine to Isopropylamine (IPA) . The coproduct is acetone.[2]

  • Equilibrium Shift: Apply vacuum or a nitrogen sweep to remove acetone (coproduct) continuously. This drives the equilibrium forward (Le Chatelier’s principle) [6].

  • Enzyme Selection: Ensure the ATA selected tolerates the steric bulk of the para-methyl group. (R)-selective ATAs (e.g., Arthrobacter sp.) often have wider active site pockets.

Validated Protocol: Ti(IV)-Mediated Reductive Amination

This protocol is designed to minimize alcohol formation and prevent defluorination.

Reagents:

  • 3-Fluoro-4-methylacetophenone (1.0 eq)

  • Ammonium Acetate (NH

    
    OAc) or amine source (3.0 - 5.0 eq)
    
  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (2.0 eq)
    
  • Sodium Borohydride (NaBH

    
    ) (1.5 eq)
    
  • Solvent: Absolute Ethanol (EtOH)[3]

Step-by-Step Methodology:

  • Imine Formation (The Critical Step):

    • Charge the reaction vessel with the ketone and NH

      
      OAc in absolute EtOH under N
      
      
      
      .
    • Add Ti(OiPr)

      
       dropwise. Note: The solution may turn slightly yellow.
      
    • Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Pull an aliquot for IR or NMR. Verify disappearance of ketone C=O peak (~1680 cm

      
      ) and appearance of Imine C=N (~1640 cm
      
      
      
      ). Do not proceed until conversion is >90%.
  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH

      
       portion-wise (exothermic).
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup (Titanium Removal):

    • Crucial Step: Quench by adding 2M Ammonium Hydroxide (NH

      
      OH) . This precipitates Titanium as TiO
      
      
      
      (white solid).
    • Filter the resulting slurry through a Celite pad.

    • Acidify the filtrate (HCl) to extract non-basic impurities (remove unreacted ketone).

    • Basify the aqueous layer (NaOH) and extract the target amine into DCM or EtOAc.

Reaction Pathway Visualization

ReactionPathway Ketone 3-Fluoro-4-methyl acetophenone Imine Intermediate Imine Ketone->Imine + NH3 / Ti(OiPr)4 (Dehydration) Alcohol Side Product: Alcohol Ketone->Alcohol + NaBH4 (Direct Red) (Avoid by pre-forming imine) Target Target Amine (1-(3-fluoro...)) Imine->Target + Hydride (Red) Defluoro Side Product: Defluoro-Amine Imine->Defluoro H2 / Pd/C (C-F Insertion) Dimer Side Product: Dimer Target->Dimer + Ketone (Over-alkylation)

Figure 2: Chemical reaction network showing the primary pathway (Green) and competing side reactions (Red/Yellow).

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation (H


/Pd) to avoid Boron waste? 
A:  It is risky. The C-F bond in fluoro-aromatics is susceptible to hydrogenolysis (hydrodefluorination) on Palladium surfaces. If you must use hydrogenation, switch to Pt/C  or Raney Nickel , which are less active toward C-F bonds than Pd [4].

Q2: My product is racemic. How do I get the (S)-enantiomer? A: Chemical reductive amination is inherently non-stereoselective. To achieve chirality:

  • Biocatalysis: Use an (S)-selective

    
    -Transaminase (e.g., Codexis or tailored variants) [5].
    
  • Ellman's Auxiliary: Condense the ketone with (S)-tert-butanesulfinamide followed by reduction. This induces high diastereoselectivity.

Q3: The workup is a messy emulsion. How do I fix it? A: This is likely due to Titanium hydroxides. Ensure you use the NH


OH quench  method described in the protocol above. Alternatively, add a solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously for 2 hours; this complexes the Titanium into a water-soluble form, breaking the emulsion.

References

  • Reductive Amination Mechanism: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Ti(OiPr)4 Utility: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[5] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[5] Link

  • Borohydride Selectivity: Borch, R. F., et al.[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no.[4][5] 12, 1971, pp. 2897–2904.[5] Link

  • Hydrodefluorination Risks: Stahl, T., et al. "Catalytic Hydrodefluorination of Fluoroarenes." Chemical Reviews, vol. 115, no.[4] 2, 2015. Link

  • Transaminase Biocatalysis: Höhne, M., & Bornscheuer, U. T. "Biocatalytic Routes to Optically Active Amines." ChemCatChem, vol. 1, no. 1, 2009, pp. 42–51. Link

  • Equilibrium Displacement: Koszelewski, D., et al. "Deracemisation of α-Chiral Amines by a One-Pot System Employing ω-Transaminases." Angewandte Chemie International Edition, vol. 47, no. 48, 2008, pp. 9337–9340. Link

Sources

Technical Support Center: Chiral Resolution & Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Persona: Senior Application Scientist Topic: Troubleshooting Enantiomeric Excess (ee)

Welcome to the Chiral Resolution Support Center

You have reached the Tier 3 Technical Escalation desk. We do not provide generic advice here; we analyze the physical chemistry driving your separation failure. Whether you are stuck in a eutectic trap during crystallization or battling peak tailing in chiral HPLC, this guide provides the diagnostic workflows to restore your enantiomeric excess (ee).

🎫 Ticket #001: Crystallization & Classical Resolution

User Issue: "I formed a diastereomeric salt, but the ee is stuck at 30-40% regardless of how many times I recrystallize."

🔬 Diagnosis: The Eutectic Trap

In classical resolution, you are not separating enantiomers directly; you are separating diastereomers based on solubility differences. If your ee is stalling, you have likely hit the Eutectic Composition (


) .

Unlike ideal conglomerates (where one enantiomer crystallizes purely), most chiral organic compounds form racemic compounds .[1] In the ternary phase diagram, the eutectic point represents the composition where the solubility of the racemate and the pure enantiomer intersect. If your starting solution composition is "below" this eutectic point, you will co-crystallize the racemate, capping your purity.

🛠️ Troubleshooting Protocol: The "Dutch Resolution" Strategy

If single-agent resolution fails, do not just switch solvents. Switch to the Dutch Resolution methodology (Family Approach).

The Mechanism: Solid solutions (mixed crystals) often trap impurities because the impurity is structurally similar to the host. By using a mixture of structurally related resolving agents (e.g., a mix of phencyphos derivatives), you disrupt the formation of solid solutions. The pure diastereomer fits the lattice, but the impurities (the wrong enantiomer) cannot accommodate the "confused" lattice of the mixed agents.

Step-by-Step Protocol:
  • Select a Family: Choose 3 structurally related resolving agents (e.g., unsubstituted,

    
    -methyl, and 
    
    
    
    -bromo derivatives of a chiral amine).
  • Prepare the Mix: Mix them in a 1:1:1 molar ratio.

  • Stoichiometry: Add the mixture to your racemate (1.0 eq total resolving agent to 1.0 eq racemate).

  • Nucleation: Allow crystallization. The structural variance in the mother liquor prevents the "wrong" diastereomer from co-crystallizing, often boosting ee from 40% to >98% in one pass.

📊 Decision Logic: Crystallization Rescue

CrystallizationLogic Start Start: Low ee (<50%) CheckSolubility Check Solubility Difference (ΔS) Start->CheckSolubility Conglomerate Is it a Conglomerate? CheckSolubility->Conglomerate DirectCryst Direct Crystallization (Entrainment) Conglomerate->DirectCryst Yes DiastSalt Form Diastereomeric Salt Conglomerate->DiastSalt No (Racemic Compound) EeCheck Check ee of Crystals DiastSalt->EeCheck HighEe Success (>95% ee) EeCheck->HighEe Pass StuckEe Stuck at Eutectic (30-60%) EeCheck->StuckEe Fail DutchRes Apply Dutch Resolution (Mix 3 Agents) StuckEe->DutchRes Solid Solution Suspected PopePeachey Pope-Peachey Method (0.5 eq Agent + 0.5 eq Achiral Acid) StuckEe->PopePeachey Cost Optimization

Caption: Decision tree for overcoming low ee in crystallization, highlighting the Dutch Resolution pathway for solid solution issues.

🎫 Ticket #002: Chiral Chromatography (HPLC/SFC)

User Issue: "My peaks are tailing, causing overlap and ruining the integration (and thus the ee calculation)."

🔬 Diagnosis: Silanol Activity & Solubility Mismatch

Chiral Stationary Phases (CSPs), particularly polysaccharide-based ones (e.g., immobilized Amylose/Cellulose), are coated on silica. Residual silanol groups (


) on the silica surface act as weak acids.
  • If your analyte is basic (amine), it interacts with silanols

    
    Tailing .
    
  • If your analyte is acidic , it may dimerize or interact with the matrix

    
    Fronting/Broadening .
    
🛠️ Troubleshooting Protocol: Mobile Phase Optimization

Senior Scientist Note: Never assume a column is "dead" until you have screened additives.

The Additive Matrix
Analyte TypePrimary Additive (0.1%)Secondary OptionWhy?
Basic (Amines)Diethylamine (DEA)EthanolamineBlocks silanol sites; improves peak symmetry.
Acidic (Carboxylic Acids)Trifluoroacetic Acid (TFA)Acetic AcidSuppresses ionization of the analyte, ensuring it remains neutral/lipophilic.
Amphoteric (Amino Acids)TFA + DEA (Combined)Methanesulfonic Acid"Zwitterionic" suppression.
Neutral NoneIsopropanol (IPA)IPA acts as a hydrogen-bond donor/acceptor to modulate retention.
Regeneration Workflow (Immobilized Columns Only)

Warning: Do NOT use this on coated columns (e.g., AD-H, OD-H) or you will strip the phase.

  • Flush 1: 100% Ethanol (0.5 mL/min, 30 min) to remove mobile phase salts.

  • Aggressive Wash: 100% DMF (Dimethylformamide) or THF (Tetrahydrofuran).

    • Time: 2–3 hours at reduced flow (0.3 mL/min).

    • Purpose: Solubilizes strongly adsorbed contaminants ("memory effect") that standard solvents miss.

  • Re-equilibrate: 100% Ethanol

    
     Mobile Phase.
    

🎫 Ticket #003: Kinetic Resolution (Biocatalysis)

User Issue: "I have 50% conversion, but my product ee is only 85%. I need >99%."

🔬 Diagnosis: The Selectivity Factor ( ) Limit

In Kinetic Resolution (KR), you rely on the rate difference (


) between enantiomers.[2]
  • The Hard Truth: If your Selectivity Factor (

    
    ) is 
    
    
    
    , you cannot achieve high yield (50%) AND high ee simultaneously.
  • The Trade-off: As conversion increases, the "fast" enantiomer is depleted, and the enzyme begins eating the "slow" enantiomer, lowering product ee.

🛠️ Calculation & Strategy

You must calculate


 to know your theoretical limit. Do not guess.

The Equation (Sih & Wu):



Where 

= conversion (0 to 1),

= ee of product.
Optimization Workflow:
  • Calculate E: Run a test reaction to ~30% conversion. Measure

    
     and 
    
    
    
    .[3]
  • Scenario A (

    
    ):  You are safe. Run to 48-50% conversion.
    
  • Scenario B (

    
    ): 
    
    • To get pure Product: Stop reaction EARLY (e.g., 30-40% conversion). Yield will be low, but ee high.

    • To get pure Substrate: Run reaction LATE (e.g., 60% conversion). You destroy some substrate to ensure the remainder is pure.

📊 Visualization: The Kinetic Trade-off

KineticResolution Substrate Racemic Substrate Enzyme Chiral Catalyst/Enzyme Substrate->Enzyme FastPath Fast Reaction (k_R) Enantiomer A Enzyme->FastPath SlowPath Slow Reaction (k_S) Enantiomer B Enzyme->SlowPath Product Product (High ee) Risk: Drops if Conv > 50% FastPath->Product Major Pathway SlowPath->Product Impurity Leakage (Low E-factor) RecovSub Recovered Substrate High ee only if Conv > 55% SlowPath->RecovSub Remains Unreacted

Caption: Kinetic resolution flow. Note that "Impurity Leakage" from the slow path contaminates the product as conversion rises.

📚 References

  • Dutch Resolution & Family Approach

    • Source: Kaptein, B. et al. "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents." Tetrahedron: Asymmetry, 2005.[4]

    • Link: (Validated via search context)

  • Kinetic Resolution Selectivity (Sih & Wu)

    • Source: Sih, C. J. et al. "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society, 1982.

    • Link:

  • Chiral Column Care & Additives

    • Source: Daicel Chiral Technologies.[5][6][7] "Instruction Manual for Immobilized Columns (IA, IB, IC)."

    • Link:

  • Eutectic Behavior in Enantiomers

    • Source: Jacques, J., Collet, A., & Wilen, S. H. Enantiomers, Racemates, and Resolutions. Wiley, 1981. (Foundational Text).

    • Context:

Sources

Technical Support Center: Stability & Handling of 1-(3-fluoro-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-FMP-001 Subject: Troubleshooting Stability, Salt Formation, and Storage Issues Applicable CAS: 180234-47-5 (Racemic), 1241682-49-4 (S-isomer), and related salts. Audience: Medicinal Chemists, Process Development Scientists.

Introduction

This guide addresses the specific stability challenges associated with 1-(3-fluoro-4-methylphenyl)ethan-1-amine . As a chiral benzylic amine with a primary amino group, this molecule exhibits three distinct degradation vectors: oxidative deamination , atmospheric carboxylation , and benzylic racemization .

The presence of the 3-fluoro and 4-methyl substituents modulates the electron density of the aromatic ring, slightly increasing the acidity of the benzylic proton compared to the non-fluorinated analog, which heightens the risk of racemization under basic conditions.

Module 1: Physical Appearance & Atmospheric Instability

Issue: The "Yellowing" and "Crusting" Phenomenon

User Observation: “My clear, colorless oil turned yellow overnight, and a white crust has formed on the cap/septum.”

Root Cause Analysis
  • White Crust (Carbamate Formation): Primary amines are strong nucleophiles that react rapidly with atmospheric

    
     to form carbamic acid, which instantly reacts with another equivalent of amine to form a solid ammonium carbamate salt. This is often mistaken for polymerization.
    
  • Yellowing (Oxidative Deamination): Benzylic amines are susceptible to radical autoxidation at the benzylic carbon, leading to the formation of imines (yellow) and eventually acetophenones (loss of chirality and nitrogen).

Troubleshooting & Validation
Diagnostic StepProcedureExpected Result (If Contaminated)
The Acid Test Dissolve a small amount of the "crust" in dilute HCl.Effervescence (Bubbles). This confirms the release of trapped

, identifying the solid as a carbamate/carbonate salt.
NMR Validation Run

-NMR in

.
Look for a downfield shift of the benzylic quartet and new broad singlets > 5.0 ppm (carbamate NH).
Corrective Protocol: The "Rescue" Wash

If your free base has carbonated:

  • Dissolve the mixture in Dichloromethane (DCM) or MTBE .

  • Wash with 1M NaOH (High pH forces the equilibrium back to the free amine and carbonate).

  • Dry the organic layer over solid KOH or

    
    .
    
  • Concentrate under Argon . Do not use a rotary evaporator vented to air; backfill with inert gas immediately.

Module 2: Salt Selection & Hygroscopicity

Issue: The HCl Salt is a Sticky Gum

User Observation: “I tried making the Hydrochloride salt to stabilize the amine, but it resulted in a hygroscopic gum that won't crystallize.”

Technical Insight

Hydrochloride salts of low-molecular-weight chiral amines often possess low lattice energy and high hygroscopicity. The fluoride substituent increases lipophilicity, but the crystal packing of the HCl salt is frequently disrupted by water absorption.

Recommended Salt Screen

To achieve a stable, free-flowing powder, switch to counter-ions that provide better lattice packing via hydrogen bond networks or


-

stacking.
Counter-IonStability ProfileCrystallinity PotentialNotes
Hydrochloride LowLow (Hygroscopic)Good for solubility, bad for storage.
L-Tartrate High High Excellent for chiral resolution and long-term storage. Forms rigid H-bond networks.
Tosylate Medium-HighHighNon-hygroscopic. Adds significant molecular weight.[1]
Mandelate HighHighIdeal for diastereomeric salt formation (resolution).
Workflow: Salt Formation Decision Tree

SaltSelection Start Start: Free Amine Oil Solvent Dissolve in Et2O or MTBE Start->Solvent AcidChoice Select Acid Counter-ion Solvent->AcidChoice HCl HCl (Gas/Ether) AcidChoice->HCl Tartaric L-Tartaric Acid (in EtOH) AcidChoice->Tartaric ResultHCl Result: Hygroscopic Gum (Hard to handle) HCl->ResultHCl ResultTartrate Result: Crystalline Solid (Stable Storage) Tartaric->ResultTartrate

Figure 1: Decision pathway for stabilizing this compound via salt formation. Tartrate is preferred over HCl for solid-state stability.

Module 3: Chiral Integrity (Racemization Risks)

Issue: Loss of Enantiomeric Excess (ee%)

User Observation: “The optical rotation dropped after heating the amine during a Suzuki coupling reaction.”

Mechanism: Benzylic Deprotonation

The benzylic proton (H at the chiral center) is activated by the phenyl ring. The 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I), which slightly increases the acidity of this proton compared to non-fluorinated analogs.

  • Risk Factor: Heating in the presence of strong bases (e.g., NaOtBu, K2CO3 in DMF) facilitates proton abstraction, leading to a planar carbanion intermediate and subsequent racemization.

Prevention Guidelines
  • Avoid Radical Initiators: Benzylic amines can racemize via radical mechanisms. Avoid AIBN or peroxides in the reaction mixture.

  • Base Selection: Use weaker bases (e.g.,

    
    , Bicarbonate) where possible.
    
  • Temperature Cap: Do not heat the free base above 80°C in polar aprotic solvents (DMF, DMSO) for extended periods.

  • Derivatization: If high-temperature coupling is required, protect the nitrogen as an Amide or Carbamate (Boc/Cbz) before the coupling step. The protecting group removes the basicity of the nitrogen and reduces the acidity of the benzylic proton.

Module 4: Analytical Troubleshooting (HPLC/LCMS)

Issue: "Ghost Peaks" and Mass Shifts

User Observation: “I see a split peak in HPLC or a mass of M+12 (or M+40) that wasn't there before.”

The "Solvent Adduct" Trap

Primary amines react with ketone and aldehyde solvents in the HPLC vial to form imines (Schiff bases) .

  • Acetone/Methanol: Reacts to form the isopropylidene imine (+40 mass units).

  • Formaldehyde (trace in MeOH): Reacts to form hemiaminals (+12/14 mass units).

  • Acetonitrile: Generally stable, but can react under high pressure/heat.

Self-Validating Analytical Protocol

To confirm if a peak is a real impurity or a solvent artifact:

  • The Diluent Check: Prepare the sample in 100% Acetonitrile (fresh) vs. Methanol/Acetone .

  • Time-Course: Inject the sample immediately (T=0) and again after 4 hours (T=4).

    • Result: If the impurity peak grows over time, it is an artifact of the sample preparation solvent.

  • Acid Quench: Add 0.1% Formic Acid to the diluent. Protonating the amine (

    
    ) prevents nucleophilic attack on the solvent, stopping imine formation.
    

Summary of Stability Specifications

ParameterSpecification / Recommendation
Storage Temp 2–8°C for salts; -20°C for free base oil.
Atmosphere Strictly Argon or Nitrogen .
Container Amber glass (light sensitive). Teflon-lined cap.
Preferred Form L-Tartrate or Mandelate salt (Solid).
Handling Open only in a fume hood; re-seal with Parafilm immediately.

References

  • Benzylic Amine Stability & Carbonation

    • Reaction of primary amines with CO2.[2][3][4] (2020).[3] ACS Omega. A Unified Approach to CO2–Amine Reaction Mechanisms.

    • Source: [Link]

  • Racemization of Chiral Amines

    • Thiyl Radical Mediated Racemization of Benzylic Amines.[5] (2006).[5][6] Journal of Organic Chemistry.

    • Source: [Link]

  • Salt Selection for Chiral Amines

    • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). Journal of Organic Chemistry. (Discusses Tartrate/Mandelate salts for resolution).

    • Source: [Link]

  • Analytical Artifacts (Imine Formation)

    • Stability of Primary Amines in LC/MS Solvents. (General Analytical Chemistry Standard).
    • Source: [Link]

Sources

catalyst selection for the asymmetric reduction to 1-(3-fluoro-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Synthesis of 1-(3-fluoro-4-methylphenyl)ethan-1-amine

From the desk of the Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to facilitate catalyst selection and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding to empower you to solve problems effectively. The synthesis of this chiral amine can be approached via two primary routes: direct asymmetric reductive amination of the corresponding ketone or a two-step sequence involving asymmetric reduction to the chiral alcohol followed by conversion to the amine. This guide will cover both strategies.

Part 1: Catalyst and Strategy Selection Guide

Choosing the right catalyst and synthetic strategy is critical for achieving high yield and enantioselectivity. This section provides a high-level overview to guide your initial decision-making.

Q1: Should I use a one-step direct asymmetric reductive amination or a two-step reduction-then-amination approach?

Answer: The choice depends on your project's priorities, such as atom economy, process simplicity, and available equipment.

  • Direct Asymmetric Reductive Amination: This is often the preferred industrial method as it is more atom-economical and involves fewer unit operations.[1] It combines the ketone, an ammonia source, and a reducing agent (typically H₂) in a single pot with a chiral catalyst.[2] Iridium and Ruthenium-based catalysts are particularly effective for this transformation.[3][4]

  • Two-Step Reduction and Amination: This classic approach involves first the asymmetric reduction of 3-fluoro-4-methylacetophenone to the corresponding chiral alcohol, followed by its conversion to the amine. This route can be advantageous if a highly efficient and selective catalyst for the ketone reduction is readily available, or if direct amination proves challenging. The intermediate alcohol is often easier to purify than the amine. Both chemocatalysis (using Ru, Ir, or Rh complexes) and biocatalysis (using ketoreductases) are powerful options for the initial reduction step.[5][6][7]

The workflow below outlines the decision process for selecting a suitable catalytic system.

G cluster_start Strategic Decision cluster_strategy Route Selection cluster_one_step One-Step: Reductive Amination cluster_two_step Two-Step: Reduction + Amination start Synthesize this compound strategy One-Step or Two-Step? start->strategy one_step Direct Asymmetric Reductive Amination strategy->one_step Priority: Atom Economy, Simplicity two_step Asymmetric Ketone Reduction to Alcohol strategy->two_step Priority: Established Reduction, Purification Ease cat_one Catalyst Options: - Iridium-based (e.g., Ir-PHOX, Ir-PSA) - Ruthenium-based one_step->cat_one cat_two Catalyst Options: - Ru-diphosphine/diamine (Noyori-type) - Biocatalysis (KRED/ADH) - CBS Catalysts two_step->cat_two amination Conversion of Alcohol to Amine (e.g., Mitsunobu, SN2) cat_two->amination G cluster_insitu In Situ Generation cluster_general General Optimization start Problem: High Conversion, Low ee q1 Is the catalyst pre-formed or generated in situ? start->q1 check_match Verify Ligand Match/Mismatch (e.g., (R)-BINAP with (R,R)-DPEN) q1->check_match In Situ check_temp Is Temperature Optimized? q1->check_temp Pre-formed action_match Action: Screen alternative diamine/phosphine combinations. check_match->action_match action_match->check_temp action_temp Action: Lower the reaction temperature (e.g., from 60°C to 25°C). check_temp->action_temp No check_solvent Is Solvent Optimized? check_temp->check_solvent Yes action_temp->check_solvent action_solvent Action: Screen different solvents (e.g., MeOH, EtOH, iPrOH, THF). check_solvent->action_solvent No end_node Re-evaluate ee check_solvent->end_node Yes action_solvent->end_node

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Low or No Conversion

If the reaction is not proceeding, the catalyst is likely inactive or inhibited.

Q7: My reaction has stalled with little to no product formation. What should I investigate?

Answer: Catalyst inactivity is often traced back to issues with reagents, atmosphere, or specific inhibitors.

  • Catalyst Deactivation by Impurities: Transition metal catalysts are sensitive to poisons. Oxygen, water, or impurities in the substrate or solvent can deactivate the catalyst.

    • Solution: Ensure all reagents and solvents are rigorously degassed and dried. Use of an inert atmosphere (Argon or Nitrogen) is critical. Purify the starting ketone (e.g., by distillation or chromatography) if its purity is questionable.

  • Insufficient Hydrogen Pressure (for Hydrogenation): The concentration of dissolved hydrogen is directly proportional to the applied pressure. Some catalysts require a minimum pressure to be active.

    • Solution: Increase the hydrogen pressure incrementally (e.g., from 10 atm to 30 atm, then to 50 atm), ensuring your equipment is rated for the pressure used.

  • Incorrect Base/Acid Additive: Many catalytic systems require a specific additive to enter the active catalytic cycle. For Noyori-type hydrogenations, a base like KOtBu is often required. [8]For some transfer hydrogenations, acidic conditions might be needed. [5] * Solution: Double-check the literature for your chosen catalyst system. Ensure the correct additive is used at the right stoichiometry. The base is often critical for generating the active Ru-hydride species. [9]

  • Poorly Soluble Catalyst: The catalyst may not be fully dissolved in the chosen solvent, leading to low effective concentration.

    • Solution: Observe the reaction mixture. If the catalyst is not dissolved, try a different solvent system or gently warm the mixture to aid dissolution before starting the reaction.

Part 4: Data Summary & Recommended Protocol

Catalyst Performance Comparison

The table below summarizes typical performance data for different catalytic systems used in the asymmetric reduction of substituted acetophenones, providing a baseline for what to expect.

Catalyst System TypeCatalyst ExampleSubstrate TypeConditionsYieldee (%)Reference
Ru-Diphosphine/Diamine RuCl₂[(S)-tolbinap][(S,S)-dpen]Aromatic KetonesH₂ (9 atm), KOtBu, 2-propanol>99%98-99[5]
Ir-PHOX [Ir(cod)(L)]BARFAromatic KetonesH₂ (50 atm), CH₂Cl₂>95%up to 93[10]
Ru-Transfer Hydrogenation RuClα-ChloroacetophenonesHCOOH/NEt₃, CH₃CN>95%96[5]
Ketoreductase (KRED) ADH from Rhodococcus ruber2-ChloroacetophenonesNADP⁺, GDH, Glucose, Buffer>90%>99.5[7]
ω-Transaminase ω-TA from marine bacterium4'-(Trifluoromethyl)acetophenonePLP, Isopropylamine, DMSO/Buffer~30% (equilibrium)>99[11]
Recommended Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol provides a robust starting point for the asymmetric reduction of 3-fluoro-4-methylacetophenone to the corresponding alcohol using a well-established Noyori-type transfer hydrogenation catalyst. This method avoids the need for high-pressure equipment.

Materials:

  • [RuCl(p-cymene)((S,S)-TsDPEN)] (Catalyst)

  • 3-fluoro-4-methylacetophenone (Substrate)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous 2-propanol (Solvent)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add [RuCl(p-cymene)((S,S)-TsDPEN)] (e.g., at a Substrate:Catalyst ratio of 1000:1) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Remove the flask from the glovebox. Add anhydrous 2-propanol via syringe.

  • Azeotrope Formation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This mixture serves as the hydrogen source.

  • Substrate Addition: Add 3-fluoro-4-methylacetophenone (1.0 eq) to the flask via syringe.

  • Reaction Initiation: Add the formic acid/triethylamine (5:2) mixture (e.g., 2.0-5.0 eq relative to the substrate) to the flask.

  • Reaction Conditions: Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 28-40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC/HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench by adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude alcohol product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

References

  • Optimized reaction conditions and substrate scope of the direct...
  • asymmetric-hydrogen
  • Modern Methods for Asymmetric Hydrogenation of Ketones - Organic Chemistry Portal.
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Public
  • Iridium C
  • Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines - PMC.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • New Catalysts for Reductive Amin
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Enantioselective reduction of ketones - Wikipedia.
  • Ketone Reduction - Wordpress.
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones - Semantic Scholar.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
  • US20040147762A1 - Asymmetric reductive amination of ketones - Google P
  • Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology.
  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine - MDPI.

Sources

Validation & Comparative

Publish Comparison Guide: (S)- vs. (R)-3-Fluoro-4-methylamphetamine (3-FMA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity of (S)- versus (R)-1-(3-fluoro-4-methylphenyl)ethanamine (commonly known as 3-Fluoro-4-methylamphetamine or 3-FMA ).[1]

As direct head-to-head experimental data for the isolated enantiomers of 3-FMA is limited in public literature, this guide synthesizes established Structure-Activity Relationships (SAR) from closely related homologs (3-FA, 4-MA, and Methamphetamine) to project their divergent pharmacological profiles.[1] It includes self-validating experimental protocols required to empirically verify these projections.

Executive Technical Summary

3-Fluoro-4-methylamphetamine (3-FMA) is a synthetic substituted amphetamine featuring a unique "hybrid" substitution pattern:

  • 3-Fluoro group: Typically enhances metabolic stability and retains dopaminergic potency (similar to 3-FA).[1]

  • 4-Methyl group: Increases lipophilicity and serotonin transporter (SERT) affinity (similar to 4-MA), often introducing entactogenic properties and potential neurotoxicity.[1]

The Chirality Imperative: Like its parent compound methamphetamine, 3-FMA possesses a chiral center at the


-carbon.[1] Biological activity is stereoselective.[1]
  • The (S)-Enantiomer is projected to be the primary psychostimulant , driving potent dopamine (DAT) and norepinephrine (NET) release.

  • The (R)-Enantiomer is projected to exhibit reduced stimulant potency but may retain significant SERT activity and adrenergic binding, contributing to peripheral side effects and distinct qualitative effects.

Structural & Stereochemical Analysis

The biological divergence stems from the spatial arrangement of the methyl group at the chiral center, which dictates binding affinity within the monoamine transporter's substrate binding pocket.

Visualization: Chiral Interaction Logic

G S_Iso (S)-3-FMA (Dextrorotatory) Target_DAT Dopamine Transporter (Primary Stimulant Target) S_Iso->Target_DAT High Affinity (+++) Target_SERT Serotonin Transporter (Entactogenic/Toxic Target) S_Iso->Target_SERT Moderate Affinity (++) R_Iso (R)-3-FMA (Levorotatory) R_Iso->Target_DAT Low Affinity (+) R_Iso->Target_SERT Moderate Affinity (++) Effect_Stim Psychostimulation (Focus, Euphoria) Target_DAT->Effect_Stim Release of DA Effect_Side Peripheral Effects (Vasoconstriction, Anxiety) Target_SERT->Effect_Side Release of 5-HT/NE

Caption: Predicted pharmacodynamic divergence. The (S)-isomer aligns optimally with the DAT binding pocket, while the (R)-isomer shows a shift toward SERT/NET interactions.

Comparative Biological Activity (SAR Projection)

The following data is extrapolated from validated homologs: Methamphetamine (MA) , 3-Fluoroamphetamine (3-FA) , and 4-Methylamphetamine (4-MA) .[1]

Table 1: Predicted Pharmacological Profile
Feature(S)-3-FMA (R)-3-FMA Mechanistic Basis
Primary Mechanism Potent Monoamine Releaser (DA > NE >> 5-HT)Weak Releaser / Reuptake Inhibitor (NE ≈ 5-HT > DA)(S)-configuration is critical for DAT substrate translocation.[1]
Potency (IC50) High (Low nanomolar range for DAT/NET)Low (Micromolar range for DAT)Steric hindrance in the transporter S1 pocket for the (R)-isomer.
Psychoactive Effect Intense stimulation, focus, euphoria.[1]Mild stimulation, "body load," anxiety.[1]DA release drives euphoria; NE/5-HT drives physical effects.[1]
Metabolic Stability High (C-F bond at pos. 3 blocks ring hydroxylation).[1]High.3-Fluoro substitution protects against Phase I metabolism.[1]
Neurotoxicity Risk Moderate-High (Dopaminergic oxidative stress).[1]Low-Moderate (Less DA release).[1]4-Methyl group is associated with serotonergic neurotoxicity (like 4-MA).[1]
Key Mechanistic Insights
  • The "4-Methyl" Factor: The 4-methyl substitution (found in 4-MA) is known to drastically increase SERT affinity compared to unsubstituted amphetamine.[1] This suggests that (S)-3-FMA will be more serotonergic than pure methamphetamine, potentially acting as a "triple releaser" (SNDRA).[1]

  • The "3-Fluoro" Factor: The 3-fluoro group (found in 3-FA) is electron-withdrawing.[1] It typically reduces MAO metabolism and enhances DAT selectivity.[1] This likely counterbalances some of the sedative/serotonergic "heaviness" of the 4-methyl group, keeping the (S)-isomer stimulating.

Experimental Validation Protocols

To confirm the specific activity of 3-FMA enantiomers, the following self-validating workflows must be executed.

Protocol A: Enantioselective Synthesis & Resolution

Objective: Obtain >99% ee (enantiomeric excess) of (S)- and (R)-3-FMA for testing.

  • Precursor Synthesis: React 3-fluoro-4-methylbenzaldehyde with nitroethane (Henry reaction) to form the nitrostyrene, followed by reduction (LiAlH4) to racemic 3-FMA.[1]

  • Optical Resolution (Tartaric Acid Method):

    • Dissolve racemic 3-FMA freebase in hot ethanol.

    • Add equimolar (2R,3R)-(+)-Tartaric acid.[1]

    • Crystallization: The (S)-3-FMA-(+)-tartrate salt will crystallize preferentially (based on amphetamine precedents).[1] Filter and recrystallize 3x to ensure purity.

    • Validation: Release freebase with NaOH and analyze via Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA).

    • Repeat with (2S,3S)-(-)-Tartaric acid to isolate the (R)-isomer.[1]

Protocol B: Monoamine Transporter Uptake/Release Assay

Objective: Quantify IC50/EC50 values for DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.[1]

  • Radioligands: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.[1][2]

Workflow:

  • Preparation: Plate cells in 96-well plates; incubate with test compound ((S)- or (R)-3-FMA) at concentrations from 1 nM to 100 µM for 10 min.

  • Uptake Initiation: Add respective [³H]-neurotransmitter (final conc. 20 nM).[1] Incubate for 5 min (DAT/SERT) or 10 min (NET) at 37°C.

  • Termination: Rapidly wash cells with ice-cold Krebs-HEPES buffer to stop transport.[1]

  • Quantification: Lyse cells (1% SDS) and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot log-concentration vs. % uptake inhibition. Fit to non-linear regression (Sigmoidal dose-response) to derive IC50.[1]

Self-Validating Control:

  • Positive Control: Run parallel assays with Cocaine (non-selective inhibitor) and d-Amphetamine (selective releaser).[1] If d-Amphetamine does not show >10x selectivity for DAT over SERT, the assay conditions are invalid.[1]

Safety & Neurotoxicity Warning

Critical Risk Factor: The 4-methyl substitution on the amphetamine ring is structurally linked to 4-Methylamphetamine (4-MA) , a compound withdrawn from research due to severe serotonergic neurotoxicity and fatalities.[1]

  • Mechanism: High-affinity serotonin release combined with MAO inhibition (common in fluorinated amphetamines) can precipitate Serotonin Syndrome (hyperthermia, rhabdomyolysis).[1]

  • Chiral Implication: While (S)-3-FMA is the potent stimulant, the (R)-isomer may contribute disproportionately to adverse adrenergic/serotonergic load without providing the "warning" signal of subjective stimulation, leading to overdose in racemic mixtures.

References

  • Simmler, L. D., et al. (2014).[1] Pharmacological characterization of novel synthetic cathinones and related designer drugs.[1] Neuropharmacology.[1][3][4] Link (Provides baseline SAR for 3- and 4-substituted amphetamines).[1]

  • Wee, S., et al. (2005).[1] Structure-activity relationships of serotonin releasers: 4-methylamphetamine analogs.[1] Journal of Pharmacology and Experimental Therapeutics.[1] Link (Establishes the serotonergic risk of the 4-methyl group).

  • Nagai, F., et al. (2007).[1] The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology.[1] Link (Comparative data on amphetamine enantiomers).[1]

  • Rickli, A., et al. (2015).[1] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.[1] European Neuropsychopharmacology.[1] Link (Methodology for transporter assays).[1]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(3-fluoro-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For chiral molecules such as 1-(3-fluoro-4-methylphenyl)ethan-1-amine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the analytical challenge is twofold: to quantify the compound accurately and to ensure its enantiomeric purity. This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of methods for this compound. The focus will be on the practical aspects of method development and validation, underpinned by established regulatory guidelines.

The choice of an analytical method for a chiral amine is governed by the physicochemical properties of the analyte and the intended purpose of the analysis.[1] this compound is a volatile, chiral primary amine. Its analysis presents challenges common to amines, such as peak tailing due to interactions with active sites on chromatographic columns and the need for a chiral environment to resolve enantiomers.[2]

Comparative Overview of Analytical Techniques

A critical decision in the analytical workflow is the selection of the appropriate chromatographic technique. Both HPLC and GC offer viable pathways for the analysis of this compound, each with distinct advantages and considerations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Highly versatile, suitable for a wide range of compounds, including non-volatile and thermally labile molecules. A vast array of chiral stationary phases (CSPs) is available.[3]Ideal for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility and chromatographic behavior.
Chiral Separation Primarily achieved using Chiral Stationary Phases (CSPs) which provide a stereoselective environment for the separation of enantiomers.[4]Can be performed using chiral capillary columns. Derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column is also an option.
Detection UV-Vis is a common and robust detector. The analyte's chromophore will influence sensitivity. Other detectors like Mass Spectrometry (MS) offer higher sensitivity and specificity.Flame Ionization Detector (FID) is a universal and robust detector for organic compounds. MS provides structural information and high sensitivity.
Challenges Potential for peak tailing with basic analytes on silica-based columns. Mobile phase additives are often required to mitigate this.Amines can exhibit poor peak shape due to adsorption on the column and inlet. Specialized columns and liners are often necessary.[2]

The Foundation of Trust: Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. This is a mandatory requirement by regulatory bodies such as the FDA and is guided by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6] The core validation parameters are outlined below.

Validation_Parameters cluster_quantitative Quantitative Tests Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Detection Limit Range->LOD LOQ Quantitation Limit LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Core validation parameters for quantitative analytical methods.

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[3] The use of a Chiral Stationary Phase (CSP) creates a stereoselective environment, leading to differential retention of the enantiomers.

Experimental Protocol: Chiral HPLC-UV Method Development and Validation

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP such as a cellulose or amylose derivative is a good starting point for screening.[7]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Reference standards of racemic this compound and the pure (S)-enantiomer.

2. Chromatographic Conditions (Illustrative):

  • Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% diethylamine. The amine additive is crucial to reduce peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

3. Validation Protocol:

  • Specificity: Inject the blank (diluent), the (S)-enantiomer, and the racemate to demonstrate that the peaks are well-resolved from each other and from any potential interferences from the matrix.

  • Linearity: Prepare a series of at least five concentrations of the (S)-enantiomer in the diluent, typically spanning 50% to 150% of the expected working concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is established by the linearity study and should cover the expected concentrations in the samples to be analyzed.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the (S)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The recovery should typically be within 98.0% to 102.0%.[8]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The LOQ is particularly important for quantifying the undesired enantiomer as an impurity.

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition (e.g., ±2% of the polar modifier), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min) to assess the method's reliability during normal use.

Illustrative Performance Data (HPLC-UV)
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Resolution (Rs) > 1.5Rs = 2.1 between enantiomers
Linearity (r²) ≥ 0.9990.9995
Range 50-150% of target conc.10 - 30 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
LOQ S/N ≥ 100.1 µg/mL
Robustness System suitability passesNo significant impact on results

Method 2: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)

For volatile amines like this compound, GC is a powerful alternative. Chiral separation can be achieved directly on a chiral capillary column.

Experimental Protocol: Chiral GC-FID Method Development and Validation

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an autosampler.

  • Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is often effective for separating chiral amines.

  • Carrier Gas: Helium or Hydrogen.

  • Reference standards of racemic this compound and the pure (S)-enantiomer.

2. Chromatographic Conditions (Illustrative):

  • Column: Cyclodextrin-based chiral column (e.g., Beta DEX™ or Gamma DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Oven Temperature Program: 120 °C hold for 2 min, ramp at 5 °C/min to 180 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

3. Validation Protocol:

The validation parameters and procedures are analogous to those for the HPLC method, with adjustments for the GC technique.

  • Specificity: Demonstrate baseline separation of the enantiomers from each other and any solvent or matrix peaks.

  • Linearity, Range, Accuracy, and Precision: Follow the same principles as for the HPLC method, preparing standards and samples in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • LOD and LOQ: Determined as for the HPLC method.

  • Robustness: Deliberately vary parameters such as inlet temperature (e.g., ±10 °C), oven temperature ramp rate (e.g., ±1 °C/min), and carrier gas flow rate (e.g., ±0.1 mL/min).

Illustrative Performance Data (GC-FID)
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Resolution (Rs) > 1.5Rs = 1.8 between enantiomers
Linearity (r²) ≥ 0.9990.9992
Range 50-150% of target conc.20 - 60 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.5%
Precision (RSD) ≤ 2.0%Repeatability: 1.1%, Intermediate: 1.5%
LOQ S/N ≥ 100.2 µg/mL
Robustness System suitability passesMethod is robust

Workflow Visualization

The general workflow for analytical method validation, applicable to both HPLC and GC, is depicted below.

Validation_Workflow start Define Analytical Method Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol execute Execute Validation Experiments protocol->execute data Data Analysis & Interpretation execute->data report Generate Validation Report data->report end Method Implementation for Routine Use report->end

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of 1-(3-fluoro-4-methylphenyl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, the definitive assessment of a compound's novelty is the bedrock upon which successful research programs and intellectual property portfolios are built. This guide provides an in-depth, experience-driven framework for evaluating the novelty of derivatives based on the 1-(3-fluoro-4-methylphenyl)ethan-1-amine scaffold, a substituted phenethylamine. Phenethylamines are a well-explored class of compounds known for their psychoactive properties and interaction with monoamine transporters, making a rigorous novelty assessment paramount.[1][2]

This document moves beyond rigid templates, offering a holistic workflow that integrates computational analysis, synthetic chemistry, rigorous characterization, and comparative biological evaluation. Our focus is on the causality behind experimental choices, ensuring that each step provides a self-validating piece of the puzzle.

The Integrated Novelty Assessment Workflow

True novelty is more than just a new structure; it can be a new synthetic process, an unexpected biological activity, or a new therapeutic use for a known compound.[3][4] Our assessment process is therefore designed as a cascading workflow, where each stage informs the next. The goal is to build a comprehensive data package that not only determines if a derivative is novel but also quantifies how and why it is, providing a solid foundation for patent applications and further development.[5]

Novelty_Assessment_Workflow cluster_0 Phase 1: Foundational Research cluster_1 Phase 2: Synthesis & Verification cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Final Assessment A In Silico & Prior Art Analysis (Is it known?) B Define Benchmark Compounds (What is the standard?) A->B C Derivative Synthesis Strategy (How to make it?) B->C D Structural & Purity Confirmation (Did I make it correctly?) C->D E In Vitro Biological Screening (What does it do?) D->E F Comparative Data Analysis (Is it better or different?) E->F G Novelty & Patentability Decision (Is it protectable?) F->G

Caption: High-level workflow for assessing the novelty of new chemical entities.

Part 1: Foundational Research - Establishing the Landscape

Before any lab work commences, a thorough investigation of the existing scientific and patent landscape is crucial. This initial phase prevents the rediscovery of known entities and helps define the unique space your derivatives might occupy.

In Silico & Prior Art Analysis

The first question is simple: has this molecule been made or conceptualized before?

  • Chemical Database Search: Systematically search major chemical databases like PubChem, SciFinder, and Reaxys. The core structure, this compound, is known and commercially available as a building block in its racemic and chiral forms.[6][7] The key is to search for the specific derivatives you plan to synthesize.

  • Patent Landscape Analysis: Utilize patent search engines such as Google Patents, the WIPO's PATENTSCOPE, and national patent office databases (e.g., USPTO). A patentable invention must be novel, useful, and non-obvious.[8] Search not only for exact structures but also for broader Markush structures that might encompass your target derivatives. A patent can cover new compounds, new formulations, new synthesis methods, or new uses for existing compounds.[3][4]

  • Literature Review: Search scientific journals for publications detailing the synthesis or biological evaluation of structurally related analogs. Structure-activity relationship (SAR) studies on phenethylamine and tryptamine derivatives, for instance, can provide crucial context on how substitutions affect biological targets like serotonin or dopamine receptors.[2][9][10]

Defining Benchmark Compounds

Novelty is a relative concept. To claim a derivative is novel in its function, you must compare it to existing standards. Based on the phenethylamine scaffold, logical benchmarks could include:

  • The Parent Compound: this compound itself.

  • Known Bioactive Analogs: Compounds like amphetamine or other substituted phenethylamines with well-characterized activity at relevant targets (e.g., dopamine transporter, DAT).[11]

  • Competitor Compounds: Patented molecules from other organizations that target the same biological pathway.

Part 2: Synthesis and Verification - From Concept to Reality

This phase involves the chemical synthesis of the designed derivatives and rigorous confirmation of their structure and purity.

Exemplary Synthesis Protocol: Reductive Amination

A common and versatile method for preparing amines like our target derivatives is the reductive amination of a corresponding ketone. This protocol details the synthesis of an N-alkylated derivative as an example.

Rationale: Reductive amination is a robust, high-yielding reaction that proceeds in one pot. The choice of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is critical as it is selective for the iminium ion intermediate and tolerant of a wide range of functional groups, minimizing side reactions.

Step-by-Step Protocol:

  • Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of 1-(3-fluoro-4-methylphenyl)ethan-1-one in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add 1.1 equivalents of the desired primary amine (e.g., cyclopropylamine) to the solution.

  • Imine Formation: If the amine is used as a salt (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride [NaBH(OAc)₃] portion-wise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to yield the final derivative.

Reductive_Amination_Workflow Ketone 3-Fluoro-4-methyl acetophenone Intermediate Iminium Ion Intermediate Ketone->Intermediate Amine Primary Amine (R-NH2) Amine->Intermediate Product N-Substituted Derivative Intermediate->Product Reducer NaBH(OAc)3 (Reducing Agent) Reducer->Product Reduction

Caption: Generalized workflow for reductive amination synthesis.

Structural and Purity Confirmation

A synthesized compound's identity must be unequivocally proven.[12] This is a non-negotiable step for patent applications and reliable biological data.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition, providing strong evidence of the compound's identity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure, confirming the connectivity of atoms and the success of the derivatization.

  • Chiral High-Performance Liquid Chromatography (HPLC): Since the parent amine is chiral, any synthesis will likely produce a racemic mixture.[13] Chirality is a critical factor in drug design, as enantiomers can have vastly different biological activities and toxicological profiles.[14][15][16] A chiral HPLC method, often using a column with a derivatized polysaccharide stationary phase, must be developed to separate and quantify the enantiomers.[13] This confirms whether the product is a racemate and is essential for later isolating single enantiomers for comparative testing.

Part 3: Performance Evaluation - Quantifying Novelty

With a confirmed, pure derivative in hand, the next step is to determine its biological activity and compare it to the established benchmarks. The choice of assays depends on the therapeutic target, but for phenethylamine analogs, a focus on monoamine transporters or serotonin receptors is a logical starting point.[2][9]

In Vitro Biological Screening Cascade

A tiered approach to screening is efficient and cost-effective.[17]

  • Primary Assay (Binding Affinity): A radioligand binding assay is a robust method to determine the affinity (Ki) of the derivatives for the target protein (e.g., DAT, SERT, NET, or 5-HT₂A receptors).[10] This initial screen identifies which compounds interact directly with the target.

  • Secondary Assay (Functional Activity): Binding does not equal function. A functional assay is required to determine if the compound is an inhibitor, agonist, or antagonist. For transporters, this could be an uptake inhibition assay using a fluorescent or radiolabeled substrate.[2] For a GPCR, it might be a calcium flux or cAMP assay.

  • Orthogonal/Counter-Screening: To ensure the observed activity is not an artifact, an orthogonal assay using a different technology or readout should be employed.[17] Counter-screens against related targets (e.g., other receptors or transporters) are crucial for determining selectivity, a key aspect of novelty and drug safety.

Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

Rationale: This assay directly measures the functional ability of a compound to block the primary role of the dopamine transporter, providing a clear IC₅₀ value for potency comparison.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the human dopamine transporter (hDAT) (e.g., HEK293-hDAT cells) in appropriate media until they reach ~90% confluency in a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of the test derivatives, the parent compound, and a known inhibitor (e.g., cocaine or GBR-12909 as a positive control) in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the compounds at various concentrations for 10-15 minutes at room temperature.

  • Substrate Addition: Add a mixture of radiolabeled [³H]dopamine and non-labeled dopamine to each well to initiate the uptake reaction.

  • Incubation & Termination: Incubate the plate for a specific time (e.g., 10 minutes) at room temperature. Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]dopamine.

  • Lysis & Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of dopamine uptake for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration at which 50% of uptake is inhibited).

Part 4: Data Interpretation & Final Assessment

The final step is to synthesize all the collected data into a clear, comparative format to make a definitive assessment of novelty.

Comparative Data Summary

All quantitative data should be organized into tables for easy comparison. This provides a clear snapshot of how the new derivatives perform against the benchmarks.

Table 1: Physicochemical and Analytical Data

Compound IDStructureMolecular FormulaHRMS [M+H]⁺ (Observed)¹H NMRHPLC Purity (%)Chiral Separation
Parent This compoundC₉H₁₂FN154.1026Conforms>99%Racemate
Deriv-01 N-cyclopropyl-1-(...C₁₂H₁₆FN208.1343Conforms>98%Racemate
Deriv-02 N-benzyl-1-(...C₁₆H₁₈FN258.1499Conforms>99%Racemate
Benchmark AmphetamineC₉H₁₃N136.1121Conforms>99%Racemate

Table 2: In Vitro Biological Performance

Compound IDDAT Binding Ki (nM)DAT Uptake IC₅₀ (nM)SERT Uptake IC₅₀ (nM)DAT/SERT Selectivity
Parent >10,000>10,000>10,000-
Deriv-01 (Racemate) 1502254,50020-fold
(S)-Deriv-01 751105,10046-fold
(R)-Deriv-01 2,3003,1004,8001.5-fold
Deriv-02 (Racemate) 8901,200950~1
Benchmark (Amphetamine) 25451,80040-fold
Decision Framework for Novelty

The data tables allow for a structured decision-making process. The novelty of a derivative can be asserted based on several criteria.

Novelty_Decision_Tree Start Is the exact structure in prior art? Yes1 Not Structurally Novel. Can a new use, process, or formulation be claimed? Start->Yes1 Yes No1 Structurally Novel. Does it have biological activity? Start->No1 No Yes2 Potentially Novel Use. Is this use non-obvious? Yes1->Yes2 Yes No2 Not Novel. Yes1->No2 No Yes3 Does it show improved potency, selectivity, or a different mechanism? No1->Yes3 Yes No3 Structurally novel but biologically uninteresting. No1->No3 No Yes4 High Potential for Patentable Novelty. Yes2->Yes4 Yes No4 Low Potential for Patentable Novelty. Yes2->No4 No Yes3->Yes4

Caption: Decision tree for assessing the patentable novelty of a derivative.

Interpretation Example: Based on the hypothetical data in Table 2, (S)-Deriv-01 is structurally novel. It displays potent DAT inhibition (IC₅₀ = 110 nM), which is significantly more active than the parent compound and shows a 46-fold selectivity over SERT. While not as potent as the benchmark Amphetamine, its distinct chemical structure combined with this specific biological profile provides a strong argument for novelty and non-obviousness, especially when considering its stereoselective activity compared to the (R)-enantiomer.[5][16] This combination of structural and functional uniqueness forms a compelling case for a patent application.[18]

Conclusion

Assessing the novelty of this compound derivatives is a systematic, multi-disciplinary endeavor. It requires a seamless integration of computational chemistry, meticulous synthetic and analytical work, and carefully designed biological evaluation. By following a logical workflow that emphasizes the rationale behind each step and focuses on direct comparison with relevant benchmarks, researchers can build a robust data package. This not only answers the question of "is it new?" but also provides the critical evidence needed to support intellectual property claims and guide future drug development efforts.

References

  • Gearhart, R. (2025, September 3). What Are Chemical Patents? Gearhart Law, LLC. [Link]

  • Kim, D., et al. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. National Center for Biotechnology Information. [Link]

  • Alacrita Consulting. (n.d.). Pharmaceutical Patents: an overview. [Link]

  • Wynnes Patent and Trade Mark Attorneys. (2013, March 21). PATENT PROTECTION FOR CHEMICAL AND PHARMACEUTICAL INVENTIONS. [Link]

  • ABG IP. (2026, January 27). Pharmaceutical patents: how to protect an innovative compound. [Link]

  • South Centre. (2006, April 13). Guidelines for the examination of pharmaceutical patents: developing a public health perspective. [Link]

  • Semantic Scholar. (2022, October 13). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. [Link]

  • Ryu, H., et al. (2022, September 13). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Admasu, T. D., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. National Center for Biotechnology Information. [Link]

  • Nicolas, C., et al. (2022, October 3). Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC. National Center for Biotechnology Information. [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Gampfer, M., et al. (2022, September 6). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules. [Link]

  • Semantic Scholar. (2024, October 15). The significance of chirality in contemporary drug discovery-a mini review. [Link]

  • Kannappan, V. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. [Link]

  • Theron, J. P., et al. (n.d.). The Significance of Chirality in Drug Design and Development - PMC. National Center for Biotechnology Information. [Link]

Sources

Topic: A Comparative Analysis of In Vitro and In Vivo Methodologies for the Evaluation of 1-(3-fluoro-4-methylphenyl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Drug Development Professionals

As Senior Application Scientists, our role extends beyond mere protocol execution; it involves a deep, mechanistic understanding of the entire drug discovery cascade. This guide is designed for fellow researchers and drug development professionals to navigate the critical transition from laboratory benchtop to preclinical models. We will dissect the comparative value of in vitro and in vivo studies, using the promising scaffold of 1-(3-fluoro-4-methylphenyl)ethan-1-amine derivatives as our central case study. The journey from a hit compound to a viable drug candidate is one of iterative refinement, and understanding the strengths and limitations of each testing paradigm is paramount to success.

The this compound core is a privileged scaffold in modern medicinal chemistry. Its structural motifs are found in compounds targeting a range of biological entities, from enzymes to receptors. The strategic placement of the fluorine atom and methyl group influences the molecule's electronic properties and steric profile, making it an attractive starting point for developing potent and selective therapeutic agents. The core directive of any derivatization program is to optimize a lead compound's properties—enhancing its efficacy, refining its selectivity, and improving its pharmacokinetic profile to ensure it can function effectively and safely within a complex biological system.

Part 1: In Vitro Evaluation — Establishing Foundational Activity

In vitro studies are the bedrock of early-stage drug discovery. They provide a controlled, reductionist environment to ask fundamental questions about a compound's biological activity, mechanism of action, and initial safety profile. These assays are typically high-throughput, cost-effective, and essential for establishing Structure-Activity Relationships (SAR) that guide the synthesis of next-generation derivatives.

The Causality Behind In Vitro Experimental Choices

The primary goal of in vitro testing is to validate that a derivative interacts with its intended target and elicits a desired biological response in a cellular context. This process is a self-validating system: we start with a purified target, confirm engagement, and then move to a more complex cellular system to see if that engagement translates into a functional outcome.

Key Questions Addressed In Vitro :

  • Target Engagement & Potency : Does the compound bind to the target protein? At what concentration does it achieve 50% inhibition (IC50) or activation (EC50)?

  • Mechanism of Action : How does the compound work? For an enzyme inhibitor, is it competitive, non-competitive, or allosteric? For a receptor, is it an agonist or antagonist?[1]

  • Cellular Efficacy : Does the compound affect cell behavior in a therapeutically relevant way, such as inducing apoptosis in cancer cells or inhibiting viral replication?[2][3]

  • Selectivity : Does the compound bind to off-targets that could lead to unwanted side effects?

  • Preliminary Toxicity : Is the compound overtly toxic to healthy cells?[2][3]

Mandatory Visualization: The In Vitro Screening Funnel

InVitro_Workflow cluster_0 Phase 1: Target-Based Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Early ADME Profiling Compound_Library Derivative Library of This compound Biochemical_Assay Biochemical/Binding Assay (e.g., Enzyme Inhibition, BRET) Compound_Library->Biochemical_Assay Potency Determine Potency & MoA (IC50 / EC50, Ki) Biochemical_Assay->Potency Cell_Based_Assay Cell-Based Functional Assay (e.g., Proliferation, Apoptosis) Potency->Cell_Based_Assay Active Hits Cytotoxicity_Assay Cytotoxicity Screen (e.g., MTT on Healthy Cells) Potency->Cytotoxicity_Assay Selectivity Selectivity Index (SI) (Toxic Dose / Efficacious Dose) Cell_Based_Assay->Selectivity Cytotoxicity_Assay->Selectivity ADME_Screen In Vitro ADME Assays (Microsomal Stability, Permeability) Selectivity->ADME_Screen Optimized Hits Lead_Candidates Lead Candidates for In Vivo Studies ADME_Screen->Lead_Candidates

Caption: Workflow for in vitro screening of novel derivatives.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a self-validating system to quantify the cytotoxic effect of a derivative on both cancerous and healthy cell lines.

Objective : To determine the concentration of a derivative that inhibits cell growth by 50% (GI50).

Methodology :

  • Cell Seeding : Plate cells (e.g., K562 cancer cells and HaCaT healthy keratinocytes) in 96-well plates at a density of 1 x 10⁴ cells/well.[2] Allow cells to adhere and grow for 24 hours.

  • Compound Treatment : Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation : Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI50 value.

Part 2: In Vivo Evaluation — Assessing Whole-System Viability

A compound that demonstrates exquisite potency in vitro is merely a starting point. The complex, dynamic environment of a living organism presents numerous barriers to a drug's efficacy. In vivo studies are the definitive reality check, designed to determine if a compound can reach its target at a sufficient concentration for a sufficient duration to exert a therapeutic effect without causing unacceptable toxicity.

The Causality Behind In Vivo Experimental Choices

The transition to in vivo models is guided by the need to understand the interplay between the drug and the body, encompassing Pharmacokinetics (PK) and Pharmacodynamics (PD).[4][5][6] PK asks, "What does the body do to the drug?", while PD asks, "What does the drug do to the body?".[7] A successful drug must have a favorable balance of both. Animal models, while imperfect, are essential for mimicking human diseases and physiological systems to evaluate these parameters.[4][8]

Key Questions Addressed In Vivo :

  • Pharmacokinetics (PK) : Is the drug absorbed into the bloodstream? How is it distributed to different tissues? Is it metabolized quickly? How is it eliminated?[9]

  • Pharmacodynamics (PD) : Does the drug engage its target in the animal? Does this engagement lead to the desired physiological outcome (e.g., analgesia, tumor growth inhibition)?[1]

  • Efficacy : Does the drug work in a relevant animal model of disease (e.g., a tumor xenograft model)?[9]

  • Safety & Tolerability : What is the maximum tolerated dose (MTD)? Are there observable side effects or organ toxicity at therapeutic doses?

Mandatory Visualization: The PK/PD Relationship

PK_PD_Relationship cluster_PK Pharmacokinetics (PK) 'What the body does to the drug' cluster_PD Pharmacodynamics (PD) 'What the drug does to the body' Dose Drug Dose (e.g., 50 mg/kg) Absorption Absorption Dose->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Concentration Drug Concentration at Target Site Distribution->Concentration Link Excretion Excretion Metabolism->Excretion Metabolism->Concentration Excretion->Concentration Effect Therapeutic Effect (e.g., Tumor Regression) Concentration->Effect Toxicity Toxic Effect (Side Effects) Concentration->Toxicity

Caption: The relationship between Pharmacokinetics and Pharmacodynamics.

Experimental Protocol: Xenograft Tumor Model Efficacy Study

This protocol provides a framework to assess the in vivo anti-cancer efficacy of a lead derivative identified from in vitro screening.

Objective : To evaluate the ability of a derivative to inhibit tumor growth in an immunodeficient mouse model.

Methodology :

  • Cell Implantation : Subcutaneously implant human cancer cells (e.g., MV4-11, an AML cell line) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization : Randomize mice into treatment groups (e.g., Vehicle Control, Positive Control, Test Derivative at 50 mg/kg).

  • Dosing : Administer the compounds via the determined route (e.g., oral gavage) and schedule (e.g., once daily) for a set period (e.g., 21 days).

  • Monitoring : Monitor tumor volume, body weight (as an indicator of toxicity), and general animal health throughout the study.

  • Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis) to confirm target engagement.

  • Data Analysis : Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. Statistically analyze the differences between groups.

Part 3: Synthesizing the Data — The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to use in vitro data to predict in vivo success. A strong In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of an efficient drug development program. However, the transition is often fraught with challenges. A derivative with nanomolar potency in vitro can be completely inactive in vivo.

Common Reasons for IVIVC Failure :

  • Poor Bioavailability : The compound is not absorbed orally or is rapidly cleared by the liver (first-pass metabolism).

  • Rapid Metabolism : The compound is quickly broken down into inactive metabolites.

  • Poor Tissue Penetration : The compound does not reach the target tissue in sufficient concentrations.[9]

  • Plasma Protein Binding : The compound binds tightly to plasma proteins like albumin, leaving only a small, free fraction available to act on the target.

  • Unforeseen Toxicity : The compound or its metabolites are toxic to the whole organism.

Data Presentation: Comparative Analysis of Hypothetical Derivatives

The table below illustrates how data from both study types are integrated to select a lead candidate.

Derivative IDTarget IC50 (in vitro, nM)Cancer Cell GI50 (in vitro, nM)Healthy Cell GI50 (in vitro, nM)Selectivity Index (SI) (in vitro)Oral Bioavailability (F%) (in vivo)Tumor Growth Inhibition (TGI%) at 50 mg/kg (in vivo)
Parent 25080012001.55%10%
DERIV-01 155050001002%5% (Poor PK)
DERIV-02 80200>10000>5045% 35% (Moderate Potency)
DERIV-03 18 45 8500 188 30% 75% (Lead Candidate)

Analysis :

  • DERIV-01 shows excellent in vitro potency and selectivity but fails in vivo due to extremely poor bioavailability (Poor PK).

  • DERIV-02 has good bioavailability but lacks the in vitro potency to translate into strong in vivo efficacy.

  • DERIV-03 represents the optimal balance. It retains high in vitro potency and selectivity, and crucially, possesses sufficient oral bioavailability to achieve therapeutic concentrations at the tumor site, resulting in significant tumor growth inhibition. This derivative would be selected as the lead candidate for further development.[10]

Conclusion

The development of this compound derivatives, like any therapeutic agent, is a multi-stage process where in vitro and in vivo studies serve distinct yet complementary roles. In vitro assays are the essential engine for discovery and optimization, allowing for rapid screening and the elucidation of structure-activity relationships. However, they are a simplified proxy for a complex biological system. In vivo studies provide the indispensable, whole-system validation, assessing the true therapeutic potential and safety of a compound. A successful drug development program does not view these as sequential hurdles but as an integrated, iterative cycle of design, testing, and refinement, where insights from each stage inform and improve the next.

References

  • Bilel, S., et al. (2022). In vitro and in vivo pharmaco-dynamic study of the novel fentanyl derivatives: Acrylfentanyl, Ocfentanyl and Furanylfentanyl. IRIS. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Bartolini, M., et al. (2007). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. ResearchGate. Available at: [Link]

  • Beijing Thinkbond Technology Co., Ltd. (n.d.). (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride. Available at: [Link]

  • Struga, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]

  • Patel, R. V., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Heliyon. Available at: [Link]

  • Bhat, K. I., & Goud, G. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Available at: [Link]

  • Andes, D., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents. Available at: [Link]

  • Struga, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. Available at: [Link]

  • Poce, G., & Joubert, J. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. Available at: [Link]

  • Bhat, K. I., & Goud, G. (2011). Synthesis, characterization and biological activity studies of 1,3,4-oxadiazole analogs. Journal of Young Pharmacists. Available at: [Link]

  • Li, Y., et al. (2019). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. Journal of Veterinary Science. Available at: [Link]

  • Schmid, M. G., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules. Available at: [Link]

  • Tota, A., et al. (2016). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Garten, W., & Lindberg, I. (2021). Development of enhanced furin inhibitors with reduced toxicity as potential broad spectrum antiviral drugs. Philipps-Universität Marburg. Available at: [Link]

  • Khan, A. U., et al. (2016). Exploring the action of new FimH inhibitors against CTX– 15 enzyme by enzoinformatics approach. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Rowan University. (n.d.). Publications | Rowan Research. Available at: [Link]

  • Li, Y., et al. (2019). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. PubMed. Available at: [Link]

  • Wang, A., et al. (2016). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. ResearchGate. Available at: [Link]_

  • Rajan, R., et al. (2023). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega. Available at: [Link]

  • Soon, R. L., et al. (2016). Animal Models in the Pharmacokinetic/Pharmacodynamic Evaluation of Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Pharmacodynamics – Knowledge and References. Available at: [Link]

  • Nematollahi, D., et al. (2009). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.